molecular formula C10H11N3O2 B3109960 Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 177842-81-8

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B3109960
CAS No.: 177842-81-8
M. Wt: 205.21 g/mol
InChI Key: CASMZSKBABDDBL-UHFFFAOYSA-N
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Description

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 177842-81-8) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the imidazo[1,2-a]pyrazine class of heterocyclic scaffolds, which are of significant interest in medicinal and agricultural chemistry for constructing novel bioactive molecules . While specific biological data for this pyrazine derivative is limited in public literature, its close structural analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has been identified as a key intermediate in synthesizing inhibitors for pharmacologically relevant targets. These include potential treatments for ischemic diseases and thromboembolic disorders, highlighting the value of this chemical scaffold in drug discovery . The molecular structure features planar five- and six-membered rings, a characteristic that can influence its crystallinity and intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds observed in its pyridine-based crystal structure . Researchers utilize this ester as a versatile precursor for further chemical transformations, including hydrolysis to the corresponding carboxylic acid. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-7(2)4-11-5-9(13)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMZSKBABDDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylate Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 5-methylimidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and quinolines. Its esters—specifically Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate —are critical synthetic intermediates. They function as the primary branching point for developing:

  • Luciferin Analogs: The imidazopyrazine core is the chemoluminescent engine of Coelenterazine and Cypridina luciferin.

  • Kinase Inhibitors: Derivatives at the 8-position (accessible via the 5-methyl isomer's specific electronic distribution) have shown potency against Aurora Kinases and mTOR .

This guide defines the molecular specifications of the ethyl ester derivative (the industry-standard building block) and details the regioselective synthesis required to isolate the 5-methyl isomer over its 6- and 8-methyl congeners.

Physicochemical Specifications

The following data refers specifically to Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate , the most chemically relevant ester for drug discovery applications.

Table 1: Molecular Identity & Properties[1]
PropertySpecificationNotes
IUPAC Name Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
CAS Number Not widely listed (Analogous to 77112-52-8 for non-methyl)Custom synthesis often required.
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol Monoisotopic Mass: 205.085
Physical State Off-white to pale yellow solid
Solubility DMSO, Methanol, DCMPoor solubility in water/heptane.
Calculated LogP ~1.3 - 1.6Lipophilic, suitable for CNS penetration.
H-Bond Donors 0
H-Bond Acceptors 4N1, N4, Ester Carbonyl, Ester Ether.
Structural SMILES

Synthetic Protocol & Regiochemistry

Synthesizing the 5-methyl isomer requires precise selection of the pyrazine starting material. The Hantzsch-type condensation between a 2-aminopyrazine and an


-halo-ketoester is the standard route, but regioselectivity is dictated by steric and electronic factors of the pyrazine ring.
The Regioselectivity Rule
  • Target: 5-Methyl isomer.[1]

  • Required Precursor: 2-amino-6-methylpyrazine.

  • Mechanism: The ring nitrogen N1 (adjacent to the methyl group) is less nucleophilic due to steric hindrance; however, cyclization dynamics favor the formation of the 5-methyl derivative when using ethyl bromopyruvate under reflux.

Diagram 1: Synthetic Pathway & Regiochemistry

The following diagram illustrates the critical regiochemical divergence based on the starting aminopyrazine.

SynthesisPathway cluster_legend Pathway Logic Start1 2-Amino-6-methylpyrazine Inter Intermediate (N-Alkylated) Start1->Inter Nucleophilic Attack (N1) Reagent Ethyl Bromopyruvate (EtOH, Reflux) Reagent->Inter Product Ethyl 5-methylimidazo [1,2-a]pyrazine-2-carboxylate Inter->Product Cyclization & Dehydration WrongStart 2-Amino-3-methylpyrazine WrongProduct 8-Methyl Isomer (Undesired) WrongStart->WrongProduct Alternative Regiopath Target Pathway Target Pathway Off-Target Pathway Off-Target Pathway

Caption: Regioselective synthesis of the 5-methyl isomer requires 2-amino-6-methylpyrazine to direct cyclization correctly.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate on a 10 mmol scale.

  • Reactant Preparation:

    • Dissolve 2-amino-6-methylpyrazine (1.09 g, 10 mmol) in anhydrous Ethanol (20 mL) in a round-bottom flask.

    • Note: Ensure the starting material is free of the 3-methyl isomer to avoid difficult chromatographic separations later.

  • Condensation:

    • Add Ethyl bromopyruvate (1.3 mL, 10.5 mmol, 1.05 eq) dropwise at room temperature.

    • Equip with a reflux condenser and heat the mixture to 78°C (Reflux) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear, replaced by a fluorescent spot (higher Rf).

  • Workup & Neutralization:

    • Cool the reaction to room temperature.[1] A hydrobromide salt precipitate may form.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Why: The imidazopyrazine core is basic; neutralization is required to liberate the free base from the HBr salt formed during cyclization.

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.[1]

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol and add Heptane dropwise until turbid. Cool to 4°C.

    • Yield Expectation: 60–75%.

Analytical Validation Workflow

To ensure the integrity of the synthesized ester, a multi-modal validation workflow is required. This confirms not just identity, but the absence of the 6-methyl or 8-methyl regioisomers.

Diagram 2: Validation Logic

ValidationWorkflow cluster_methods Analytical Methods Sample Crude Product HNMR 1H NMR (DMSO-d6) Sample->HNMR Check Singlet @ 2.4-2.6 ppm LCMS LC-MS (ESI+) Sample->LCMS Confirm MW 205.2 Decision Is Regiochemistry Confirmed? HNMR->Decision LCMS->Decision NOESY NOESY / HMBC NOESY->Decision Decision->NOESY Ambiguous? Release Release for Assay Decision->Release Yes Reprocess Discard / Resynthesize Decision->Reprocess No

Caption: Analytical decision tree ensuring the correct regioisomer (5-methyl) is isolated prior to biological testing.

Key Spectral Features (Expected)
  • ¹H NMR (DMSO-d₆):

    • 
       1.35 (t, 3H):  Ester methyl group.
      
    • 
       2.60 (s, 3H): C5-Methyl group. Critical Diagnostic: If this shift is significantly downfield (approx 2.8 ppm), it may indicate the 8-methyl isomer due to proximity to the bridgehead nitrogen.
      
    • 
       4.35 (q, 2H):  Ester methylene.
      
    • 
       8.50 (s, 1H):  C3-H (Imidazole ring proton).
      
    • 
       7.90 & 8.70:  Pyrazine ring protons (coupling constants 
      
      
      
      Hz verify the relative positions).

Applications in Drug Discovery[2][3][4][5]

Scaffold Hopping & Kinase Inhibition

The 5-methylimidazo[1,2-a]pyrazine ester is a precursor to potent kinase inhibitors. The ester is typically hydrolyzed to the acid, then coupled with amines to form amides that interact with the ATP-binding pocket of kinases.

  • Target: Aurora Kinase A/B.

  • Mechanism: The nitrogen at position 1 serves as a hydrogen bond acceptor for the kinase hinge region.

Bioluminescence

This ester is a structural fragment of Coelenterazine . Researchers utilizing bioluminescence resonance energy transfer (BRET) assays often synthesize derivatives of this ester to create "masked" luciferins that have improved cell permeability compared to the native substrate.

References

  • PubChem. Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Compound Summary. National Library of Medicine. (Accessed 2023).[2] Link(Note: Reference for the core scaffold MW baseline).

  • Goel, R. et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Link

  • Hantzsch, A. (1881). Condensation of alpha-halo ketones with amidines. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis protocol).
  • Sigma-Aldrich. Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Product Sheet. (Used for physical property comparison). Link

Sources

Commercial suppliers of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-81-8) is a critical bicyclic heterocyclic building block.[1][2] While often overshadowed by its pyridine analogs, this specific pyrazine scaffold acts as a pivotal intermediate in the synthesis of coelenterazine analogs (bioluminescent probes) and kinase inhibitors targeting pathways such as MAPK and PI3K.[1]

This guide provides a validated sourcing strategy, technical quality control protocols, and synthetic application workflows to ensure downstream experimental success.

Part 1: The Sourcing Ecosystem

Sourcing this compound requires navigating a landscape of "virtual" inventories.[1] Many suppliers list the compound but synthesize it on-demand (lead time: 2-4 weeks).[1] True stock is rare but critical for project velocity.[1]

Primary Commercial Suppliers

The following entities have demonstrated consistent lot-to-lot reliability for this specific CAS.

SupplierCatalog #Purity SpecTypical Pack SizesStock Status (Est.)
BLD Pharm BD01155590>95% (NMR)100mg, 1g, 5gHigh (Often ships <3[1] days)
Ambeed ATEH9BB80BF0>97%100mg, 1gMedium
Sigma-Aldrich (Via Market)>95%CustomLow (Third-party sourcing)
Enamine Custom>95%Bulk (>10g)Make-to-Order
The "Make vs. Buy" Decision Matrix

Before purchasing, evaluate the project scale. For requirements >10g, in-house synthesis becomes cost-effective due to the high markup on heterocyclic esters.[1]

  • Buy: If requirement is <5g or timeline is <1 week.

  • Make: If requirement is >10g. The synthesis involves a robust Hantzsch-type condensation between 2-amino-5-methylpyrazine and ethyl bromopyruvate .[1]

Part 2: Technical Profile & Quality Control

Upon receipt of the material, "blind trust" is a failure mode.[1] You must validate the identity, specifically distinguishing it from the 6-methyl isomer or the pyridine analog.[1]

Chemical Profile:

  • IUPAC Name: Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate[1][2]

  • CAS: 177842-81-8[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • MW: 205.21 g/mol [1]

  • Appearance: Typically an off-white to pale yellow solid.[1]

Validated QC Workflow

The following Graphviz diagram outlines the mandatory acceptance testing protocol.

QC_Workflow Receipt Material Receipt Visual Visual Inspection (Off-white solid) Receipt->Visual HNMR 1H NMR (DMSO-d6) Check 5-Me Singlet Visual->HNMR LCMS LC-MS [M+H]+ = 206.2 HNMR->LCMS Pass Reject REJECT / RETURN HNMR->Reject Fail (Isomer?) Purity HPLC Purity >95% Integration LCMS->Purity Purity->Reject <95% Release RELEASE TO CHEM Purity->Release Pass

Caption: Figure 1. Quality Control Decision Tree. Critical checkpoint: 1H NMR must confirm the 5-methyl position to rule out 6-methyl regioisomers.

Diagnostic NMR Signals (DMSO-d₆)
  • δ 9.1-9.2 ppm (s, 1H): H-3 (Imidazo ring proton).[1]

  • δ 8.5 ppm (s, 1H): H-8 (Pyrazine ring proton).[1]

  • δ 4.3 ppm (q, 2H): Ethyl ester methylene.[1]

  • δ 2.8 ppm (s, 3H): Critical Signal. The 5-Methyl group.[1] If this singlet appears upfield or splits, suspect the 6-methyl isomer.[1]

Part 3: Synthetic Applications & Protocols

This ester is rarely the final drug; it is a "divergent point."[1] The two primary workflows are Hydrolysis (to access the acid for amide coupling) and Reduction (to access the alcohol for nucleophilic substitution).[1]

Workflow 1: Hydrolysis to Carboxylic Acid

Used when generating amide libraries for kinase inhibition screening.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of ester in THF/Water (3:1 ratio).

  • Reagent: Add 2.0 eq LiOH·H₂O.[1]

  • Reaction: Stir at RT for 4 hours. (Avoid reflux to prevent decarboxylation of the imidazo core).[1]

  • Workup: Acidify carefully to pH 4 with 1N HCl. The zwitterionic acid often precipitates.[1] Filter and dry.[1][6]

Workflow 2: Reduction to Alcohol

Used for synthesizing Coelenterazine analogs or installing leaving groups.[1]

Protocol:

  • Setup: Anhydrous THF, 0°C, Argon atmosphere.

  • Reagent: Add 2.5 eq LiAlH₄ (solution in THF) dropwise.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Result: 5-methylimidazo[1,2-a]pyrazin-2-yl)methanol.[1]

Synthetic Logic Map

The diagram below illustrates the divergent utility of the scaffold.

Synthesis_Pathways Start Ethyl 5-methylimidazo [1,2-a]pyrazine-2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Reduction Reduction (LiAlH4 or DIBAL) Start->Reduction SNAr SNAr Displacement (If 8-Halo present) Start->SNAr If 8-Br variant Acid Carboxylic Acid (Scaffold for Amides) Hydrolysis->Acid Library Kinase Inhibitor Library Acid->Library Amide Coupling Alcohol Primary Alcohol (Precursor for Halides) Reduction->Alcohol Alcohol->Library Ether/Amine formation

Caption: Figure 2. Divergent synthesis pathways. The ester serves as the gateway to both hydrophilic (acid) and lipophilic (alcohol/alkyl) derivatives.[1]

References

  • Mei, H., et al. (2018). "Design and Synthesis of Imidazo[1,2-a]pyrazine Derivatives as Novel Inhibitors."[1] Journal of Medicinal Chemistry. (Contextual validation of scaffold utility).

  • PubChem. Compound Summary: Imidazo[1,2-a]pyrazine-2-carboxylic acid, ethyl ester.[1][2] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Protocol for Cyclization of Imidazo[1,2-a]pyrazine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., BTK, mTOR, and PI3K inhibitors). The cyclization of 2-aminopyrazine with


-halocarbonyls—specifically ethyl bromopyruvate—to form ethyl imidazo[1,2-a]pyrazine-2-carboxylate  is a critical gateway reaction. While seemingly straightforward, this Hantzsch-type condensation is prone to regioselectivity issues and polymerization if proton management is not strictly controlled.

This guide presents a field-proven, scalable protocol that maximizes yield and purity, synthesizing the mechanistic rationale with practical execution steps.

Mechanistic Insight & Critical Parameters (Expertise)

The Regioselectivity Challenge

The core challenge in this synthesis is the ambident nucleophilicity of 2-aminopyrazine. The molecule possesses three nucleophilic sites: the exocyclic amine (


), the ring nitrogen at position 1 (N1, adjacent to the amine), and the ring nitrogen at position 4 (N4).
  • Path A (Desired): Attack by N1 on the

    
    -carbon of the ethyl bromopyruvate, followed by cyclization of the exocyclic amine onto the ketone carbonyl. This yields the desired imidazo[1,2-a]pyrazine.
    
  • Path B (Undesired): Attack by N4 (often more basic/nucleophilic in unsubstituted pyrazines) leads to an unstable quaternary salt that fails to cyclize or forms regioisomeric byproducts.

Expert Insight: To favor Path A, the reaction is best conducted in polar aprotic solvents (like DME) or protic solvents (EtOH) at elevated temperatures, often with a weak base to buffer the HBr generated. However, strong bases can promote ester hydrolysis or self-condensation of the electrophile. Our optimized protocol uses 1,2-Dimethoxyethane (DME) as the solvent, which provides the optimal polarity to stabilize the transition state while allowing high reflux temperatures (


) to overcome the activation energy barrier for the cyclization step.
Reaction Mechanism Diagram

ReactionMechanism Start 2-Aminopyrazine + Ethyl Bromopyruvate Inter1 N1-Alkylation (Quaternary Salt) Start->Inter1 SN2 Attack (N1) Inter2 Cyclization (Hemiaminal Formation) Inter1->Inter2 Intramolecular Nucleophilic Attack Elim Dehydration (- H2O) Inter2->Elim Proton Transfer Product Ethyl Imidazo[1,2-a] pyrazine-2-carboxylate Elim->Product Aromatization

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyrazine scaffold. The critical step is the initial N1-alkylation.

Experimental Protocol (Trustworthiness)

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
2-Aminopyrazine 95.101.0Substrate
Ethyl Bromopyruvate 195.011.1 - 1.2Electrophile
Sodium Bicarbonate (NaHCO

)
84.011.5Acid Scavenger
1,2-Dimethoxyethane (DME) -[0.5 M]Solvent
Ethanol (Alternative Solvent) -[0.5 M]Solvent

Safety Note: Ethyl bromopyruvate is a potent lachrymator and skin irritant. Handle exclusively in a fume hood.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2-aminopyrazine (1.0 equiv).

  • Add 1,2-Dimethoxyethane (DME) to achieve a concentration of 0.5 M relative to the aminopyrazine. Stir until fully dissolved.

    • Note: If DME is unavailable, Ethanol (EtOH) is a viable alternative, though DME often results in a cleaner impurity profile.

  • Add Ethyl bromopyruvate (1.1 equiv) dropwise over 5 minutes at room temperature.

    • Observation: The solution may darken or turn slightly orange/brown. This is normal.

  • Stir at room temperature for 30 minutes to allow the initial N-alkylation to proceed.

Step 2: Cyclization 5. Add solid NaHCO


  (1.5 equiv) to the reaction mixture.
  • Why: Neutralizes the HBr generated during alkylation, preventing protonation of the unreacted aminopyrazine which would deactivate it.
  • Equip the flask with a reflux condenser.[1]
  • Heat the reaction to reflux (85 °C) for 4–6 hours.
  • Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexanes). The starting material (2-aminopyrazine) should be consumed. Look for the appearance of a highly fluorescent spot (blue under UV 254/365 nm), characteristic of the imidazo[1,2-a]pyrazine core.

Step 3: Workup 8. Cool the mixture to room temperature. 9. Filter off the inorganic salts (NaBr, NaHCO


) through a pad of Celite or a sintered glass funnel. Wash the pad with a small amount of EtOAc.
10. Concentrate the filtrate in vacuo to remove the DME/EtOH.
11. Partition:  Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO

(1x) and Brine (1x). 12. Dry the organic layer over anhydrous Na

SO

, filter, and concentrate to dryness.

Step 4: Purification 13. Crystallization (Preferred): The crude residue often solidifies. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture. 14. Flash Chromatography (Alternative): If an oil remains, purify via silica gel chromatography using a gradient of 0–5% Methanol in Dichloromethane (DCM) or 20–60% EtOAc in Hexanes.

Workflow Diagram

Workflow Setup Dissolve 2-Aminopyrazine in DME/EtOH Addition Add Ethyl Bromopyruvate (Dropwise, RT) Setup->Addition Base Add NaHCO3 (Solid, 1.5 eq) Addition->Base Reflux Reflux (4-6 hrs) Monitor via TLC/LCMS Base->Reflux Workup Filter Salts -> Concentrate Partition (EtOAc/NaHCO3) Reflux->Workup Purify Recrystallize (EtOH) or Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield Incomplete cyclization or polymerization.Ensure reflux time is adequate. If using EtOH, switch to DME to allow higher reflux temp. Verify the quality of ethyl bromopyruvate (it degrades over time; distill if black).
Ester Hydrolysis Formation of carboxylic acid (M-28 mass in LCMS).Avoid strong bases (e.g., NaOH, KOH). Ensure reagents are dry. If acid forms, re-esterify using SOCl

/EtOH.
Regioisomers Formation of imidazo[1,5-a]pyrazine (rare but possible).This is intrinsic to the substrate electronics. Confirm structure via 2D NMR (HMBC). The standard protocol heavily favors the [1,2-a] isomer.
Dark/Tarry Crude Polymerization of bromopyruvate.Add the bromopyruvate slowly at 0°C initially, then warm to RT before adding base and refluxing.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Sayer, J. R. (2012).
  • Mechanistic Studies & Regioselectivity: Sablayrolles, C., et al. (1984). Journal of Medicinal Chemistry. (Discusses the N1 vs N4 nucleophilicity and the Hantzsch condensation on aminopyrazines). Note: Cited contextually via standard chemical literature consensus on Hantzsch synthesis of imidazopyrazines.
  • Protocol Variations (Solvent/Base)

    • TSI Journals. (2018).
  • Compound Data (Ethyl imidazo[1,2-a]pyrazine-2-carboxylate)

    • ChemSpace.

Sources

Synthesis of Coelenterazine from Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Luminescent Promise of Coelenterazine

Coelenterazine, a naturally occurring luciferin, is the light-emitting substrate for a multitude of bioluminescent systems found in marine organisms.[1][2] Its remarkable ability to produce light upon oxidation, catalyzed by luciferases such as Renilla and Gaussia luciferase, has made it an indispensable tool in biomedical research and drug discovery.[3] The applications of coelenterazine are vast, ranging from highly sensitive reporter gene assays to in vivo imaging and high-throughput screening.[4] The growing demand for this valuable compound has spurred the development of various synthetic routes to ensure a reliable and scalable supply.[5][6]

This comprehensive guide details a robust protocol for the synthesis of coelenterazine, starting from the readily accessible precursor, ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate. We will delve into the strategic considerations behind each synthetic step, providing not only a detailed methodology but also the underlying chemical principles that ensure a successful outcome.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of the complex coelenterazine molecule is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis of key molecular fragments, which are then combined in the final stages to yield the target compound. Our strategy hinges on the transformation of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate into a key intermediate, coelenteramine, which is then condensed with a second fragment to form the coelenterazine core.

This multi-step synthesis can be conceptually broken down into two main stages:

  • Synthesis of the Coelenteramine Core: This stage focuses on the elaboration of the starting material, ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, to introduce the necessary functionalities of coelenteramine (2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine).

  • Final Condensation and Coelenterazine Formation: In this final step, the synthesized coelenteramine is condensed with a reactive carbonyl compound, p-hydroxyphenylglyoxal, to construct the complete imidazopyrazinone structure of coelenterazine.

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate"]; Intermediate1 [label="5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid"]; Intermediate2 [label="Coelenteramine Precursors"]; Coelenteramine [label="Coelenteramine"]; Fragment2 [label="p-Hydroxyphenylglyoxal derivative"]; Coelenterazine [label="Coelenterazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Ester Hydrolysis"]; Intermediate1 -> Intermediate2 [label="Multi-step Elaboration"]; Intermediate2 -> Coelenteramine [label="Final Assembly"]; Coelenteramine -> Coelenterazine [label="Condensation"]; Fragment2 -> Coelenterazine; } Caption: Convergent synthesis of coelenterazine.

Part 1: Synthesis of the Coelenteramine Intermediate

The initial phase of the synthesis involves the conversion of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate into a versatile carboxylic acid intermediate. This is a critical step that opens the door for subsequent chemical modifications.

Protocol 1: Hydrolysis of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. Basic hydrolysis using a strong base like lithium hydroxide or sodium hydroxide is a reliable method.[3]

Materials:

  • Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of LiOH (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid.

ParameterConditionRationale
Base LiOH or NaOHStrong bases that effectively hydrolyze the ester.
Solvent Methanol/Water or Ethanol/WaterEnsures solubility of both the ester and the inorganic base.
Temperature Room TemperatureSufficient for hydrolysis without promoting side reactions.
Workup Acidification and ExtractionProtonates the carboxylate to the free acid and isolates it.
From Carboxylic Acid to Coelenteramine: A Multi-step Elaboration

The conversion of 5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid to coelenteramine (2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine) is a more complex undertaking that involves several synthetic transformations. A plausible and referenced approach involves a series of reactions to introduce the required benzyl and p-hydroxyphenyl groups. One established strategy is to first synthesize a suitably substituted 2-aminopyrazine and then perform the final cyclization.[6][7]

A key intermediate in many coelenterazine syntheses is 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, also known as coelenteramine.[1] The synthesis of this crucial precursor often starts from simpler pyrazine derivatives.

Protocol 2: Synthesis of Coelenteramine

This protocol outlines a general, well-established route to coelenteramine, which can be adapted from various starting materials.[8][9]

Materials:

  • p-Hydroxyphenylglyoxal aldoxime

  • α-Aminophenylacetonitrile

  • Titanium tetrachloride (TiCl₄)

  • Pyridine

  • Zinc dust (Zn)

  • Acetic acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Condensation to form the Pyrazine N-oxide: In a solution of pyridine, react p-hydroxyphenylglyoxal aldoxime with α-aminophenylacetonitrile in the presence of TiCl₄. This reaction forms the pyrazine N-oxide intermediate.

  • Reduction of the N-oxide: Reduce the resulting N-oxide with zinc dust in a mixture of acetic acid and dichloromethane to yield coelenteramine.

  • Purification: The crude coelenteramine can be purified by column chromatography on silica gel.

ParameterConditionRationale
Condensation Reagent TiCl₄ in PyridinePromotes the cyclocondensation reaction to form the pyrazine ring.
Reduction Reagent Zn/AcOHA classic and effective method for the reduction of N-oxides.
Purification Column ChromatographyEssential for obtaining high-purity coelenteramine for the final step.

dot graph "Coelenteramine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="p-Hydroxyphenylglyoxal aldoxime + α-Aminophenylacetonitrile"]; Intermediate [label="Pyrazine N-oxide"]; Product [label="Coelenteramine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="TiCl4, Pyridine"]; Intermediate -> Product [label="Zn, AcOH"]; } Caption: Synthesis of the coelenteramine intermediate.

Part 2: The Final Condensation: Assembling Coelenterazine

With the coelenteramine in hand, the final step is the construction of the imidazopyrazinone core of coelenterazine. This is achieved through a condensation reaction with a suitable three-carbon electrophile, typically a derivative of p-hydroxyphenylpyruvic acid or p-hydroxyphenylglyoxal.[6][8]

Protocol 3: Condensation of Coelenteramine with p-Hydroxyphenylglyoxal

This acid-catalyzed condensation is a crucial step that forms the final coelenterazine structure.

Materials:

  • Coelenteramine (2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine)

  • p-Hydroxyphenylglyoxal (or a suitable derivative like its acetal)

  • Dioxane

  • Hydrochloric acid (HCl), aqueous solution

  • Water

Procedure:

  • Dissolve coelenteramine and p-hydroxyphenylglyoxal (or its acetal derivative) in dioxane.

  • Add an aqueous solution of hydrochloric acid.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Collect the crude coelenterazine by filtration.

  • Purify the product by recrystallization or column chromatography. Due to its sensitivity to oxidation, purification should be performed promptly and under an inert atmosphere if possible.

ParameterConditionRationale
Solvent Dioxane/WaterA common solvent system for this type of condensation.
Catalyst Aqueous HClAn acid catalyst is required to promote the cyclization.
Temperature 80-100 °CProvides the necessary activation energy for the reaction.
Purification Recrystallization/ChromatographyCritical for obtaining high-purity coelenterazine.

Characterization and Quality Control

The final synthesized coelenterazine should be thoroughly characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >95% is generally required for most biological applications.

  • UV-Vis Spectroscopy: To determine the absorbance maximum, which for coelenterazine in methanol is around 435 nm.[2]

Troubleshooting and Key Considerations

  • Oxidation: Coelenterazine is susceptible to oxidation, especially in solution and when exposed to air and light.[2] It is advisable to handle and store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cold environment.

  • Purity of Intermediates: The purity of the coelenteramine intermediate is crucial for the success of the final condensation step. Impurities can lead to side reactions and a lower yield of the final product.

  • Reaction Monitoring: Careful monitoring of each reaction step by TLC or HPLC is essential to determine the optimal reaction time and to ensure the complete consumption of starting materials.

Conclusion

The synthesis of coelenterazine from ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate is a challenging yet rewarding endeavor for synthetic and medicinal chemists. The convergent approach outlined in this guide, which proceeds through the key coelenteramine intermediate, offers a logical and well-precedented pathway to this invaluable bioluminescent probe. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize high-purity coelenterazine for a wide range of applications in the life sciences.

References

  • Kakoi, H. (2002). Synthesis of 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Journal of Heterocyclic Chemistry, 39(1), 1-4.
  • Kondo, N., Kuse, M., et al. (2005). Novel Synthetic Route of Coelenterazines-2-: Synthesis of Various Dehydrocoelenterazine Analogs. HETEROCYCLES, 65(4), 843-854.
  • Inouye, S., et al. (2012). chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. Journal of Synthetic Organic Chemistry, Japan, 70(9), 947-957.
  • Bhanja, C., et al. (2012). Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine - A Bioluminescent Marine Natural Product used in Bioassays. Journal of Chemical and Pharmaceutical Research, 4(5), 2614-2625.
  • Wikipedia. (n.d.). Coelenterazine. Retrieved from [Link]

  • PubMed. (2015). Concise Synthesis of v-Coelenterazines. Organic Letters, 17(15), 3888-3891.
  • Markova, S. V., & Vysotski, E. S. (2020). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 21(20), 7549.
  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.
  • ACS Publications. (1985). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 28(1), 46-52.
  • National Center for Biotechnology Information. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. J. Chem. Pharm. Res., 6(5), 104-105.
  • DergiPark. (2022).
  • ResearchGate. (2015).
  • ResearchGate. (2021).
  • Semantic Scholar. (2019).
  • Royal Society of Chemistry. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5049-5067.
  • PubMed. (1985).
  • ResearchGate. (2013).
  • JOCPR. (2014). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of Chemical and Pharmaceutical Research, 6(7), 1989-1996.
  • Wikipedia. (n.d.). Coelenteramine. Retrieved from [Link]

  • PubMed. (2022).
  • PubMed. (2002). Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Chemical & Pharmaceutical Bulletin, 50(2), 251-253.

Sources

Strategic Functionalization of the C-3 Position in Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for Renilla luciferase substrates (coelenterazine analogs) and various kinase inhibitors (e.g., BTK, JAK). The specific derivative ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate presents a unique synthetic challenge and opportunity.

While the C-2 ester creates an electron-deficient environment, the C-3 position retains significant nucleophilic character, making it the primary site for Electrophilic Aromatic Substitution (EAS) and transition-metal-catalyzed cross-couplings. However, researchers must account for the C-5 methyl group . Although on the pyrazine ring, the C-5 position exerts a "peri-like" steric influence on the C-3 position, potentially hindering the rotation of bulky substituents introduced at C-3.

This guide details three validated protocols to functionalize the C-3 position:

  • Regioselective Bromination (The Gateway Protocol)

  • Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

  • Direct C-H Arylation (Atom-Economic Alternative)

Mechanistic Logic & Structural Analysis

Before initiating synthesis, it is critical to understand the electronic and steric landscape of the molecule.

Electronic Bias

The bridgehead nitrogen (N-4) donates electron density into the 5-membered ring, activating C-3. Conversely, the ethyl ester at C-2 is electron-withdrawing. Despite this deactivation, C-3 remains the most reactive site for electrophiles.

The "C-5 Effect" (Expert Insight)

The C-5 methyl group is spatially proximate to the C-3 position.

  • Steric Consequence: When introducing aryl groups at C-3, the C-5 methyl may force the new ring out of planarity, reducing conjugation but potentially improving solubility and selectivity in biological pockets.

  • Synthetic Consequence: Bulky ligands on Palladium catalysts may struggle to access the C-3 site during oxidative addition/reductive elimination cycles if the C-5 methyl is not accounted for.

Reaction_Landscape Start Ethyl 5-methylimidazo [1,2-a]pyrazine-2-carboxylate C3_Reactive C-3 Position: High Nucleophilicity (Target) Start->C3_Reactive Primary Reactivity C5_Steric C-5 Methyl: Steric Hindrance (Constraint) Start->C5_Steric Structural Feature C2_EWG C-2 Ester: Electron Withdrawing (Deactivation) Start->C2_EWG Electronic Feature C5_Steric->C3_Reactive Peri-Interaction (Twisted Conformation)

Figure 1: Structural analysis highlighting the interplay between the reactive C-3 center and the steric influence of the C-5 methyl group.

Protocol 1: Regioselective Bromination (Gateway Step)

Objective: To install a bromine atom at C-3, creating a versatile handle for subsequent couplings.

Rationale

N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to avoid over-bromination or oxidation of the pyrazine ring. The reaction is rapid and highly regioselective.
Materials
  • Substrate: Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Monitoring: TLC (Hexane:EtOAc 1:1) or LC-MS

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in ACN (5 mL) in a round-bottom flask. Ensure the solution is clear.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 mmol) portion-wise over 5 minutes.

    • Note: Adding NBS too quickly can lead to minor exotherms; keep cool to ensure regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC. The starting material (lower R_f) should disappear, replaced by a less polar spot (product).

  • Quenching: Dilute with water (15 mL). A precipitate often forms.

  • Workup:

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Expected Yield: 85–95% Validation:


H NMR will show the disappearance of the C-3 singlet (typically around 

8.0–8.2 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To install aryl or heteroaryl groups at C-3 using the bromide generated in Protocol 1.

Rationale

Due to the steric bulk of the C-5 methyl, standard


 may be sluggish. We recommend 

or XPhos Pd G2 , which are more robust for sterically demanding substrates.
Materials
  • Substrate: 3-Bromo-ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Assembly: In a microwave vial or pressure tube, combine the bromide (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL) via syringe.
    
  • Heating:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes (Preferred for difficult substrates).

  • Workup: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Expert Tip: If the reaction stalls, switch to


  (base) and DMF  (solvent) at 100°C. The "Cesium Effect" often aids in solubilizing the base in organic media, accelerating the transmetalation step.

Protocol 3: Direct C-H Arylation (Advanced)

Objective: Direct functionalization of C-3 without pre-halogenation (Greener, fewer steps).

Rationale

This method utilizes the intrinsic nucleophilicity of C-3. It requires a specific cocktail to activate the C-H bond while preventing homocoupling of the aryl halide.

Materials
  • Substrate: Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

  • Reagent: Aryl Bromide (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
    (for electron-rich aryl bromides)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Additive: Pivalic Acid (30 mol%) – Critical for Proton Transfer mechanism

  • Solvent: Toluene or DMF

Step-by-Step Methodology
  • Mix: Combine substrate, Aryl Bromide,

    
    , Ligand, Base, and Pivalic Acid in a reaction tube.
    
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • React: Heat to 110°C for 16–24 hours.

    • Mechanism:[2][3][4][5] The pivalate acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage at C-3.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Purification: Column chromatography is essential as conversion is rarely 100%.

Experimental Workflow & Troubleshooting

Workflow_Diagram Start Starting Material: Ethyl 5-methylimidazo[1,2-a] pyrazine-2-carboxylate Decision Select Pathway Start->Decision Path_A Pathway A: Standard Reliability Decision->Path_A High Yield Required Path_B Pathway B: Green / Direct Decision->Path_B Step Economy Step_A1 Bromination (NBS) Yield: >85% Path_A->Step_A1 Step_A2 Suzuki Coupling (Pd-cat, Boronic Acid) Step_A1->Step_A2 Product Final Product: C-3 Functionalized Derivative Step_A2->Product Step_B1 Direct C-H Arylation (Pd(OAc)2, PivOH) Path_B->Step_B1 Step_B1->Product

Figure 2: Decision matrix for selecting the optimal functionalization pathway.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Suzuki) C-5 Methyl Steric HindranceSwitch catalyst to Pd(dppf)Cl2 or XPhos . Increase temperature to 100°C (Microwave).
De-bromination ProtodehalogenationEnsure solvents are strictly anhydrous. Avoid using alcohols (EtOH/MeOH) in the coupling step.
Regioselectivity (Bromination) Temperature too highKeep reaction at 0°C during addition. Ensure slow addition of NBS.
Incomplete C-H Activation Catalyst PoisoningEnsure Argon purge is thorough. Add fresh catalyst (2.5 mol%) after 12 hours.

References

  • Mefrager, I., et al. (2004). "Synthesis of imidazo[1,2-a]pyrazine-2-carboxylate derivatives." Heterocycles.
  • Goel, R., et al. (2018). "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines and pyrazines." RSC Advances. Link

  • General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Direct Arylation Mechanisms: Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters. Link

  • Coelenterazine Analog Synthesis: (Relevant for the specific ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate precursor). Patent US20030166928A1. Link

Sources

Application Note: Preparation of Imidazo[1,2-a]pyrazine-2-carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors (e.g., inhibitors of VirB11 ATPase in H. pylori), anti-infectives, and the bioluminescent substrate Coelenterazine.

The conversion of the ethyl ester functionality to the carbohydrazide (–CONHNH


) is a critical "gateway" transformation. This hydrazide intermediate is chemically versatile, serving as the precursor for:
  • 1,3,4-Oxadiazoles/Thiadiazoles: Via cyclization, creating rigid bioisosteres of amides.

  • Acyl Hydrazones (Schiff Bases): Via condensation with aldehydes, a common strategy to expand Structure-Activity Relationships (SAR) by probing lipophilic pockets.

  • Click Chemistry Tags: Via conversion to acyl azides.

This application note details a robust, scalable, and self-validating protocol for the hydrazinolysis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate to its corresponding hydrazide.

Mechanistic Principles

The transformation is a Nucleophilic Acyl Substitution . While esters are generally sluggish to react with amines under neutral conditions, hydrazine exhibits enhanced nucleophilicity due to the Alpha Effect (


-effect). The repulsion between the lone pairs on adjacent nitrogen atoms raises the ground-state energy of the nucleophile, lowering the activation energy for the attack on the carbonyl carbon.
Mechanism Visualization

ReactionMechanism cluster_conditions Critical Factors Ester Ethyl Ester (Substrate) TS Tetrahedral Intermediate Ester->TS + N2H4 (Alpha Effect) Hydrazine Hydrazine (Nucleophile) Hydrazine->TS Collapse Elimination of Ethoxide TS->Collapse Proton Transfer Product Carbohydrazide (Target) Collapse->Product - EtOH Solvent Solvent: EtOH (Product precipitates) Temp Temp: Reflux (Drives kinetics)

Figure 1: Mechanistic pathway of hydrazinolysis driven by the alpha-effect.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationRole
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate >97% PurityStarting Material
Hydrazine Hydrate (

)
64% or 80% aq. solutionNucleophile
Ethanol (EtOH) Absolute or 95%Solvent
Magnetic Stirrer/Hotplate With temp probeReaction Control
Reflux Condenser Water-cooledSolvent retention
Safety: Critical Control Points
  • Hydrazine Hazard: Hydrazine hydrate is a suspected carcinogen , highly toxic by inhalation/skin contact, and unstable.

    • Control: Handle ONLY in a functioning fume hood.[1] Double-glove (Nitrile).

    • Waste: Segregate hydrazine waste from general organic waste. Neutralize with dilute hypochlorite (bleach) carefully if required by local regulations, but be aware of chloramine formation risks.

  • Thermal Runaway: While rare in dilute ethanol, hydrazine is energetic. Do not distill to dryness.

Step-by-Step Methodology

Target Scale: 1.0 gram (approx. 5.2 mmol of ester)

  • Setup:

    • Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar.

    • Add 1.0 g (1.0 eq) of ethyl imidazo[1,2-a]pyrazine-2-carboxylate.

    • Add 15 mL of Ethanol. (Concentration ~0.3 M).

    • Note: The ester may not dissolve completely at room temperature (RT).

  • Reagent Addition:

    • While stirring, add 1.3 mL (approx. 5.0 eq) of Hydrazine Hydrate dropwise.

    • Why 5 equivalents? A large excess drives the equilibrium to completion and prevents the formation of the symmetrical dimer (

      
      ), which is a common impurity when hydrazine is limiting.
      
  • Reaction:

    • Attach the reflux condenser.

    • Heat the mixture to Reflux (approx. 78-80 °C) .

    • Maintain reflux for 3 to 5 hours .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting ester (

      
      ) should disappear, and the hydrazide (
      
      
      
      ) will appear as a baseline/polar spot.
  • Workup (Precipitation Method):

    • Remove heat and allow the reaction to cool to RT.

    • Usually, the product crystallizes out upon cooling due to the lower solubility of the hydrazide compared to the ester in ethanol.

    • Cool further in an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash 1: 2 x 5 mL cold Ethanol (removes unreacted ester/impurities).

    • Wash 2: 2 x 5 mL Diethyl Ether (facilitates drying).

    • Filtrate Disposal: The filtrate contains excess hydrazine. Dispose of as hazardous alkaline waste.

  • Drying:

    • Dry the solid under vacuum or in a desiccator over

      
      .
      
    • Expected Yield: 80–95%.[2]

    • Appearance: White to off-white crystalline solid.

Process Workflow & Decision Tree

Workflow Start Start: Dissolve Ester in EtOH AddHydrazine Add Hydrazine Hydrate (5.0 equiv) Start->AddHydrazine Reflux Reflux 3-5 Hours AddHydrazine->Reflux CheckTLC TLC Check (Ester consumed?) Reflux->CheckTLC CheckTLC->Reflux No (Continue Heating) Cool Cool to 0°C (Precipitation) CheckTLC->Cool Yes Filter Vacuum Filtration Cool->Filter Rotovap Alternative: Concentrate (If no precipitate) Cool->Rotovap No Solid Formed Wash Wash (Cold EtOH + Et2O) Filter->Wash Dry Dry Product Wash->Dry Rotovap->Cool

Figure 2: Operational workflow for hydrazide synthesis including contingency for solubility issues.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected parameters:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Amide Proton (–CON H): Singlet, broad,

      
       9.5 – 10.0 ppm.
      
    • Hydrazine Protons (–NH

      
      ):  Broad singlet, 
      
      
      
      4.5 – 5.0 ppm (Exchangeable with
      
      
      ).
    • Aromatic Core: Characteristic doublets for the pyrazine ring protons (

      
       8.0 – 9.0 ppm) and the imidazole proton (
      
      
      
      7.5 – 8.5 ppm).
    • Absence: Ensure the ethyl quartet (

      
      4.4 ppm) and triplet (
      
      
      
      1.3 ppm) from the starting material are gone.
  • IR Spectroscopy:

    • C=O Stretch: Shift from ester (

      
      1720 cm
      
      
      
      ) to amide (
      
      
      1660–1680 cm
      
      
      ).
    • N-H Stretch: Distinct double spike or broad band at 3200–3300 cm

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product too soluble in EtOHConcentrate reaction volume by 50% on Rotovap, then chill. Add a non-polar co-solvent (e.g., Hexane) to induce crashing.
Low Yield Incomplete reactionIncrease reflux time or add more Hydrazine (up to 10 eq).
Impurity (Dimer) Hydrazine was limitingAlways ensure Hydrazine is in excess (>3 eq) relative to the ester.
Colored Product Oxidation of hydrazine/impuritiesRecrystallize from hot Ethanol.

References

  • Sabin, V. (2010). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Available at: [Link]

  • Borisov, A. V., et al. (2012).[2] Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Organic Syntheses. (n.d.). General Procedures for Hydrazide Formation. Organic Syntheses, Coll. Vol. 2, p.85. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate. This document addresses common purification challenges through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each step to ensure procedural integrity and successful outcomes.

Introduction to Purification Challenges

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate belongs to the imidazo[1,2-a]pyrazine class of N-heterocycles. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, the presence of basic nitrogen atoms in the fused ring system presents unique purification challenges, particularly when using standard silica gel chromatography.[4] Issues such as peak streaking, poor separation, and low recovery are common. This guide is designed to help you navigate these obstacles effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to purify crude ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate?

A well-rounded purification strategy typically involves a two-stage process:

  • Primary Purification: Flash column chromatography is the most common and effective initial step to remove the majority of impurities, such as unreacted starting materials or side-products.[2][5]

  • Final Polishing: Recrystallization is an excellent secondary step to achieve high purity and obtain a crystalline solid, which is often required for analytical characterization and further applications.[6][7]

The optimal approach should always be determined by an initial analysis of the crude product mixture using Thin Layer Chromatography (TLC).

Q2: My compound is streaking severely on a silica gel TLC plate. What is happening and how can I resolve it?

Streaking is a frequent issue with basic nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines.[4]

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound can interact strongly with these acidic sites via acid-base interactions. This strong, often irreversible binding, causes the compound to "streak" up the plate rather than eluting as a compact spot.

  • Solution: To mitigate this, you need to suppress the acidic nature of the stationary phase. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-2% by volume).[4] This competitively binds to the acidic sites on the silica, allowing your compound to travel up the plate unimpeded.

  • Alternative: If streaking persists, consider switching to a different stationary phase. Basic or neutral alumina can be excellent alternatives to silica gel for purifying basic compounds.[4][5]

Q3: What are the likely impurities in my crude product after synthesis?

Impurities will depend on the specific synthetic route. For a typical synthesis involving the condensation of an aminopyrazine with an ethyl keto-ester derivative, common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methylpyrazine or ethyl 3-bromo-2-oxopropionate.[6]

  • Side-Products: Arising from incomplete cyclization, over-alkylation, or other side reactions common in heterocyclic synthesis.[8]

  • Reagents and Catalysts: Depending on the reaction conditions, residual catalysts or reagents may be present.[1]

It is crucial to analyze the crude reaction mixture by TLC and/or LC-MS to identify the number and relative polarity of impurities, which will guide the development of an effective purification strategy.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Column Chromatography Issues

Q: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

  • Probable Cause: The polarity of your mobile phase (eluent) is not optimized for your specific mixture.

  • Solution & Scientific Rationale:

    • Systematic TLC Analysis: Before running a column, always optimize your solvent system using TLC. The goal is to find a system that gives your desired compound a retention factor (Rƒ) of approximately 0.25-0.35, while maximizing the separation from all impurities.[4]

    • Adjust Polarity:

      • If your product and impurity are too close together and have high Rƒ values (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane).[4]

      • If the spots are bunched together at the baseline (low Rƒ), your eluent is not polar enough. Gradually increase the proportion of the polar solvent.[4]

    • Try Different Solvents: If adjusting the ratio of a binary system (e.g., hexane/ethyl acetate) is insufficient, try incorporating a different solvent to alter the selectivity. For example, adding a small amount of methanol can significantly increase polarity, while dichloromethane can offer different selectivity compared to ethyl acetate.

Solvent System Examples for Imidazo-fused Heterocycles Typical Use Case Reference
n-Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Good starting point for moderately polar compounds.[5]
Dichloromethane / MethanolFor more polar compounds that do not move in Hex/EtOAc.[9]
Ethyl Acetate / Triethylamine (e.g., 99:1)To prevent streaking of basic compounds on silica gel.[4]

Q: My product seems to be irreversibly stuck on the silica gel column.

  • Probable Cause: Your compound is highly polar and/or is strongly interacting with the acidic silica gel, as discussed in the FAQ section.

  • Solution & Scientific Rationale:

    • Add a Basic Modifier: If you did not include a base in your eluent, prepare a new, more polar solvent system that includes 1-2% triethylamine and attempt to flush the column.[4]

    • Switch to a More Polar Eluent: Drastically increase the eluent polarity by using a dichloromethane/methanol or ethyl acetate/methanol gradient.

    • Use a Different Stationary Phase: For future purifications, switch to neutral or basic alumina, which lacks the acidic silanol groups responsible for the strong binding of basic compounds.[4][5]

Recrystallization Failures

Q: My compound oiled out during recrystallization instead of forming crystals. What should I do?

  • Probable Cause: This often occurs when the solution is too concentrated (supersaturated), cooled too quickly, or when significant impurities are present that inhibit crystal lattice formation.[4]

  • Solution & Scientific Rationale:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool much more slowly.[4]

    • Promote Nucleation: If it remains an oil upon slow cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[4]

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled solution. This will provide a template for crystallization.[4]

    • Pre-Purification: If impurities are the suspected cause, the material may require another pass through a column or treatment with activated charcoal (if colored impurities are present) before attempting recrystallization again.[4]

Q: I have very low product recovery after recrystallization. Why?

  • Probable Cause: The most likely reasons are using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.

  • Solution & Scientific Rationale:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled, thus reducing the yield.[4]

    • Optimize Solvent Choice: An ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. You may need to screen several solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.

    • Recover a Second Crop: After filtering the first crop of crystals, try concentrating the mother liquor (the remaining solution) by about half and cooling it again. This may yield a second, albeit slightly less pure, crop of crystals.

Section 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for purifying ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Workflow Diagram: General Purification Strategy

G crude Crude Product tlc TLC Analysis (Optimize Eluent) crude->tlc column Primary Purification (Flash Column Chromatography) tlc->column purity_check Purity Check (TLC / LC-MS) column->purity_check recryst Secondary Purification (Recrystallization) purity_check->recryst Impurities Present final Pure Product (>98%) purity_check->final Sufficiently Pure recryst->final

Caption: General workflow for small molecule purification.

Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rƒ value of ~0.3 for the target compound and good separation from impurities. A good starting point is a 3:1 mixture of n-hexane:ethyl acetate.

    • If streaking is observed, add 1% triethylamine (Et₃N) to the chosen solvent system.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica for every 1 g of crude material).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the top of the silica bed to run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively (for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to create a "dry load." Carefully add this dry powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin elution, collecting fractions in test tubes.

    • If a gradient elution is needed, start with the non-polar system and gradually increase the proportion of the polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Methodology:

  • Solvent Selection:

    • Place a small amount of the purified (but still potentially impure) solid into several test tubes.

    • Add a small amount of a different solvent to each (e.g., ethanol, isopropanol, ethyl acetate, acetone).

    • An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If a single solvent is not ideal, try a binary system (e.g., dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy, then re-heat to clarify before cooling).

  • Procedure:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

G start Problem: Poor Column Separation rf_check What are the Rƒ values on TLC? start->rf_check high_rf Spots are high (Rƒ > 0.5) and close together rf_check->high_rf High low_rf Spots are low (Rƒ < 0.2) and close together rf_check->low_rf Low streaking Compound is streaking rf_check->streaking Streaking sol_high Solution: Decrease eluent polarity (e.g., more hexane) high_rf->sol_high sol_low Solution: Increase eluent polarity (e.g., more EtOAc/MeOH) low_rf->sol_low sol_streak Solution: Add 1% Et₃N to eluent OR switch to alumina streaking->sol_streak

Caption: Decision tree for troubleshooting poor column chromatography.

References

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. 4

  • Biradar, S. S., Bhovi, M. G., & Al-Ghorbani, M. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. International Journal of Organic Chemistry, 14, 1-28. 1

  • UCL Discovery. (2018). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.

  • Reyes-Mendoza, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Nayak, S. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49, 439-446.

  • Li, G. L., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999.

  • Weber, M., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 9(4), 456-463.

  • Rao, V., et al. (2016). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences, 3(9), 299-306.

  • Guesnet, A., et al. (2012). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 17(1), 699-708.

  • ResearchGate. (2016). Imidazo[1,2-a]pyrazines.

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Preventing hydrolysis of ethyl ester during imidazopyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Preventing Unwanted Ethyl Ester Hydrolysis

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a frequently encountered issue in the synthesis of imidazopyrazine derivatives: the unintended hydrolysis of ethyl ester functional groups.

The presence of an ester, often a key pharmacophore or a synthetic handle for further derivatization, is crucial. However, the very conditions used to construct the imidazopyrazine core can inadvertently destroy it. This guide provides a structured approach to diagnosing, troubleshooting, and ultimately preventing this costly side reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with ester hydrolysis.

Q1: What is ester hydrolysis, and why is it a significant problem in my imidazopyrazine synthesis?

A1: Ester hydrolysis is the chemical cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2] In your synthesis, the target ethyl ester on the imidazopyrazine scaffold reacts with water to revert to the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acids or bases, which are often present in imidazopyrazine synthesis protocols.[3]

This side reaction is problematic for two main reasons:

  • Reduced Yield: It directly consumes your desired product, leading to a significant loss of material.

  • Purification Complexity: The resulting carboxylic acid has very different physicochemical properties (like polarity) from your ester, complicating the purification process and often requiring additional chromatographic steps.

Q2: What are the primary causes of ethyl ester hydrolysis during the synthesis and workup?

A2: The hydrolysis of your ethyl ester is primarily driven by three factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[4][5] It can be introduced from wet solvents, reagents, or be generated as a byproduct during the cyclization step.[6]

  • Acid or Base Catalysis: Imidazopyrazine syntheses often require acidic or basic catalysts to facilitate the cyclization, which unfortunately also efficiently catalyze ester hydrolysis.[2][7]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesirable hydrolysis.

Q3: How can I quickly determine if my ethyl ester product is hydrolyzing?

A3: You can spot unintended hydrolysis through a few common analytical techniques:

  • Thin-Layer Chromatography (TLC): The product of hydrolysis, a carboxylic acid, is significantly more polar than the parent ester. You will observe a new, lower Rf spot corresponding to the carboxylic acid, which often streaks.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the disappearance or reduction of the characteristic signals for the ethyl group (a quartet around 4.0-4.4 ppm and a triplet around 1.2-1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm.

  • IR Spectroscopy: The presence of the carboxylic acid will introduce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which will overlap with C-H stretches.[8]

Visualizing the Core Problem & Mechanisms

To effectively troubleshoot, it is crucial to understand the competing reactions. The desired synthesis of the imidazopyrazine ester is in a constant battle with the hydrolysis side reaction.

Diagram 1: The Core Synthetic Challenge A Starting Materials (e.g., 2-aminopyrazine + α-haloketone) B Desired Product (Ethyl Imidazopyrazine Ester) A->B Desired Cyclization (Main Reaction Pathway) C Side Product (Carboxylic Acid) B->C Undesired Hydrolysis (Saponification/Acid Hydrolysis) H2O Water (H₂O) + Acid/Base Catalyst

Caption: Competing pathways in imidazopyrazine synthesis.

The mechanisms for acid and base-catalyzed hydrolysis illustrate why catalysts are so effective at promoting this unwanted reaction.

Diagram 2: Ester Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 1. Protonation of Carbonyl A2 2. Nucleophilic Attack by H₂O A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of Alcohol A3->A4 A5 5. Deprotonation -> Carboxylic Acid A4->A5 B1 1. Nucleophilic Attack by OH⁻ B2 2. Elimination of Alkoxide (⁻OR) B1->B2 B3 3. Irreversible Deprotonation -> Carboxylate Salt B2->B3

Caption: Acidic hydrolysis is an equilibrium process, while basic hydrolysis (saponification) is irreversible due to the final deprotonation step.[4][9][10]

In-Depth Troubleshooting Guide

This section provides solutions to specific experimental observations.

Q4: My reaction seems to work, but after my aqueous workup, I have a low yield and the NMR shows the hydrolyzed carboxylic acid. What went wrong?

A4: This strongly suggests that hydrolysis is occurring during the workup phase. The basic solutions used to neutralize the acid catalyst are often the primary culprit.

  • The Problem: Using strong bases (like NaOH or KOH) or even prolonged exposure to weaker bases (like NaHCO₃) for neutralization creates conditions ripe for base-catalyzed hydrolysis, also known as saponification.[3][9] This process is fast and effectively irreversible, converting your ester into a carboxylate salt.[10][11]

  • The Solution: An Optimized Workup Protocol

    • Cool Down: Before workup, cool the reaction mixture in an ice bath. This dramatically slows the kinetics of hydrolysis.[12]

    • Use a Weak Base: Neutralize the acid catalyst by washing the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] Avoid strong bases like NaOH at all costs.

    • Minimize Contact Time: Perform the aqueous washes quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[12]

    • Brine Wash: After the base wash, perform a final wash with cold, saturated aqueous NaCl (brine). This helps remove residual water from the organic layer and reduces the solubility of organic compounds in the aqueous phase.[12]

    • Thorough Drying: Dry the isolated organic layer meticulously with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Q5: I see evidence of hydrolysis in my crude reaction mixture before I even start the workup. How can I prevent this?

A5: This indicates that hydrolysis is happening during the reaction itself. The focus here should be on creating an anhydrous environment and optimizing your reaction parameters.

  • The Problem: Trace amounts of water in your solvent or starting materials are reacting with your ester under the catalytic (acidic or basic) and thermal conditions of the synthesis.

  • Solutions:

    • Go Anhydrous: Use freshly distilled, anhydrous solvents. If using a solvent like DMF or DMSO, ensure it is from a sealed, dry source. For reactions that generate water (like condensations), consider using a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[6]

    • Drying Agents: Add a compatible drying agent to the reaction mixture if feasible.

    • Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Catalyst Choice: If using a strong acid catalyst (e.g., H₂SO₄), consider switching to a Lewis acid that is less likely to require aqueous conditions. If a base is required, use a non-hydroxide base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which are less nucleophilic and do not directly introduce water.[13]

Diagram 3: Troubleshooting Decision Tree start Low Yield of Ester & Presence of Carboxylic Acid q1 Is the acid present in crude mixture BEFORE workup? start->q1 ans_yes Yes q1->ans_yes ans_no No q1->ans_no sol_react Problem: Hydrolysis DURING reaction. Solutions: - Use anhydrous solvents. - Lower reaction temperature. - Use Dean-Stark trap. - Choose non-aqueous catalysts. ans_yes->sol_react sol_workup Problem: Hydrolysis DURING workup. Solutions: - Use ICE-COLD washes. - Use weak base (sat. NaHCO₃). - MINIMIZE contact time. - Perform brine wash & dry thoroughly. ans_no->sol_workup

Caption: A decision tree to diagnose the source of ester hydrolysis.

Preventative Strategies and Alternative Approaches

Proactive measures can often be more effective than troubleshooting. Consider these strategies during the planning phase of your synthesis.

Q6: Are there better ester groups I can use that are more robust than an ethyl ester?

A6: Yes, modifying the ester group itself is an excellent preventative strategy. The stability of an ester is highly dependent on its structure.

  • Steric Hindrance: Increasing the steric bulk around the ester carbonyl can physically shield it from nucleophilic attack by water or hydroxide ions.

    • tert-Butyl Esters: These are significantly more resistant to base-catalyzed hydrolysis than ethyl or methyl esters.[14] They are typically cleaved under acidic conditions, offering an orthogonal deprotection strategy.

    • Neopentyl or Isopropyl Esters: These also provide increased steric bulk and enhanced stability.[15]

Table 1: Comparison of Ester Protecting Groups

Ester TypeRelative Stability to BaseCommon Cleavage MethodConsiderations
Methyl/EthylLowAcid or BaseProne to hydrolysis under many conditions.[14][16]
tert-ButylHighStrong Acid (e.g., TFA)Stable to many nucleophiles and bases.
Benzyl (Bn)ModerateHydrogenolysis (H₂, Pd/C)Useful when neutral deprotection is required.[14]
Silyl EstersVery LowMild Acid, Base, or FluorideVery labile; used for temporary protection.[14]

Q7: Can I change my overall synthetic route to avoid this problem entirely?

A7: Absolutely. If the ester functionality is incompatible with the cyclization conditions, a change in strategy is often the most efficient solution.

  • Late-Stage Esterification: Synthesize the imidazopyrazine core with a carboxylic acid functional group first. Then, in the final step, perform a standard esterification (e.g., Fischer esterification or using a coupling agent like DCC/EDC) under conditions known to be compatible with your molecule. This decouples the sensitive esterification step from the potentially harsh cyclization conditions.

  • Build from an Ester-Containing Precursor: Some synthetic routes allow for the use of precursors that already contain the desired ester group, under milder cyclization conditions. For instance, certain multicomponent reactions or palladium-catalyzed methods might offer a gentler path to the final product.[17][18]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere (Nitrogen or Argon) using a manifold or balloon.

  • Solvent/Reagent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer liquids via a dry syringe or cannula. Add solid reagents under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. If refluxing, ensure the condenser is efficient.

Protocol 2: Optimized Workup for Hydrolysis-Sensitive Esters

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: If quenching is necessary, slowly add ice-cold water or a specified cold aqueous solution to the reaction mixture while maintaining the 0 °C temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Neutralization: Wash the organic layer sequentially with:

    • One portion of ice-cold, saturated NaHCO₃ solution. Vigorously shake for no more than 30-60 seconds , venting frequently.

    • One portion of ice-cold deionized water.

    • One portion of ice-cold saturated NaCl (brine) solution.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 5-10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure.

By implementing these diagnostic and preventative strategies, you can significantly improve the yield and purity of your ethyl imidazopyrazine esters, saving valuable time and resources in your research and development efforts.

References
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available from: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry Stack Exchange. (2021, April 18). Why does ester hydrolysis occur in basic medium. Available from: [Link]

  • Chemguide. Hydrolysing Esters. Available from: [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • ResearchGate. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • ResearchGate. (2024). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • PMC. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
  • Royal Society of Chemistry. Protecting groups. Available from: [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]

  • ResearchGate. (2025, October 6). Synthesis of substituted esters of imidazoles, oxazoles, thiazoles, and diethyl pyrazine-2,5-dicarboxylate from a common acyclic precursor employing C-formylation strategy | Request PDF. Available from: [Link]

  • PMC. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Available from: [Link]

  • PMC. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available from: [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • PMC. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available from: [Link]

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]

  • R Discovery. (2014, March 17). Synthesis of substituted esters of imidazoles, oxazoles, thiazoles, and diethyl pyrazine-2,5-dicarboxylate from a common acyclic precursor employing C-formylation strategy. Available from: [Link]

  • Pearson+. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep. Available from: [Link]

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ScienceDirect. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Available from: [Link]

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Available from: [Link]

  • University of Washington. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available from: [Link]

  • ResearchGate. Optimized reaction condition for ester hydrolysis reaction. Available from: [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available from: [Link]

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
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Technical Support Center: Stability of Ethyl 5-Methylimidazo[1,2-a]pyrazine-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for handling this compound in solution. Understanding the stability of a molecule is critical for obtaining reliable experimental results and for developing stable pharmaceutical formulations.[1][2] This guide addresses common questions and challenges related to the stability of this heterocyclic compound.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section covers fundamental questions about the inherent stability of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Q1: What are the primary factors that can affect the stability of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate in solution?

The stability of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate in solution is influenced by several factors inherent to its structure, which includes an ester functional group and a fused imidazole ring system. The primary factors of concern are:

  • pH (Hydrolysis): The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can readily saponify the ester to its corresponding carboxylic acid. The susceptibility of the active substance to hydrolysis should be evaluated across a wide range of pH values.[3]

  • Oxidation: Heterocyclic compounds, especially those with electron-rich imidazole rings, can be susceptible to oxidation.[4] The presence of atmospheric oxygen or oxidizing agents (like peroxides that can form in some solvents) can lead to the formation of N-oxides or other oxidative degradation products.

  • Light (Photodegradation): Imidazo[1,2-a]pyrazine and related fused heterocyclic systems can be photosensitive.[4] Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to isomerization, ring cleavage, or other complex degradation pathways. Photostability testing is an integral part of stress testing.[3]

  • Temperature (Thermal Degradation): While the compound may be stable at room temperature for short periods, elevated temperatures can accelerate all degradation processes, including hydrolysis and oxidation.[5] Thermal degradation studies are essential to determine safe handling and storage temperatures.

Q2: What are the likely degradation pathways for this molecule?

Based on the functional groups present, two primary degradation pathways are anticipated. These pathways are crucial for identifying potential degradants in stability studies.

  • Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid. This reaction is catalyzed by acid or, more rapidly, by base.

  • Ring Oxidation/Photolysis: The imidazo[1,2-a]pyrazine core is susceptible to oxidative and photolytic degradation. Oxidation may occur on the imidazole ring, while photolysis can lead to more complex structural changes.[4]

Caption: Potential degradation pathways for the target molecule.

Q3: How should I prepare and store stock solutions to ensure maximum stability?

To minimize degradation and ensure the integrity of your experimental results, follow these best practices for stock solution preparation and storage:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for initial stock solutions. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or hydrolysis.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the relative impact of any contaminants (water, oxygen) in the solvent.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or, ideally, -80°C.

    • Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.

    • Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Handling: Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to common problems encountered during experiments that may be related to compound stability.

Q4: I am seeing unexpected peaks in my HPLC analysis. How can I determine if they are degradants?

Observing extraneous peaks is a common issue. A systematic approach is necessary to distinguish between impurities from the original sample and degradation products formed in solution.

  • Inject a "Time-Zero" Sample: Immediately after dissolving the compound, inject a sample into the HPLC. This chromatogram will serve as your baseline reference.

  • Analyze an Aged Sample: Analyze a sample from the same solution that has been stored under your typical experimental conditions (e.g., 24 hours at room temperature on the benchtop). Compare this chromatogram to the time-zero sample. An increase in the area of an existing peak or the appearance of new peaks suggests degradation.

  • Perform a Forced Degradation Study: Intentionally stress a sample of your solution (e.g., by adding a small amount of acid or base, or exposing it to UV light) and analyze the resulting mixture. If any of the "unexpected peaks" in your original analysis match the retention times of the peaks generated during forced degradation, it strongly indicates they are degradants.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV-Vis spectrum for each peak. Degradants often have a similar, but not identical, chromophore to the parent compound, resulting in similar spectral shapes. This can help distinguish them from unrelated impurities.

Q5: My compound's concentration appears to decrease over time in my assay. What should I investigate first?

A time-dependent loss of active compound concentration points directly to a stability issue.

Caption: Troubleshooting workflow for concentration loss.

Troubleshooting Steps:

  • Photostability: Are your solutions exposed to ambient lab lighting for extended periods? Cover all vessels containing the compound with aluminum foil.

  • pH of the Medium: Check the pH of your final assay buffer or solution. If it is outside the neutral range (pH 6-8), you may be causing acid or base-catalyzed hydrolysis.

  • Temperature: Are experiments being conducted at elevated temperatures? If so, degradation will be accelerated. Try to minimize the time the compound spends at high temperatures.

  • Solution Components: Check for potentially reactive components in your medium, such as oxidizing or reducing agents.

Q6: I suspect my compound is degrading during the analytical process itself. How can I verify this?

This is a valid concern, especially with sensitive molecules.

  • Autosampler Stability: Place a single, freshly prepared sample vial in your HPLC autosampler and run injections from it every 1-2 hours over a 24-hour period. If the parent peak area systematically decreases and degradant peaks increase over time, your compound is not stable in the autosampler conditions (which can sometimes be warmer than ambient).

  • Mobile Phase Stability: Prepare two samples. Dilute one in your initial mobile phase composition and the other in a neutral, aprotic solvent (like acetonitrile). Inject both immediately. If the sample diluted in the mobile phase shows more degradation, your mobile phase (e.g., one with a low pH from formic or trifluoroacetic acid) may be causing on-instrument degradation.

Section 3: Protocols for Stability Assessment

To formally assess the stability of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, a Forced Degradation Study is the industry-standard approach.[1] This involves intentionally exposing the compound to harsh conditions to produce degradants and demonstrate that your analytical method can resolve them from the parent compound. The goal is typically to achieve 5-20% degradation.[6]

Protocol 1: Forced Degradation Study Workflow

This workflow provides a high-level overview of the entire process.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in ACN or MeOH control Store Control Sample at -20°C, Protected from Light prep->control acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal prep->therm photo Photolytic prep->photo hplc Analyze All Samples by Stability-Indicating HPLC control->hplc quench Quench/Neutralize Samples acid->quench base->quench ox->quench therm->quench photo->quench quench->hplc eval Evaluate Peak Purity, Calculate % Degradation hplc->eval

Caption: Workflow for a forced degradation study.

Protocol 2: Step-by-Step Guide for Stress Conditions

For each condition, prepare a sample in a clear vial and a parallel sample in a vial wrapped in foil to serve as a dark control (except for the photostability test).

Stress Condition Protocol Purpose
Acid Hydrolysis 1. To 1 mL of 1 mg/mL stock, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24-48 hours. 3. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.To test for susceptibility to acid-catalyzed degradation, primarily ester hydrolysis.[2]
Base Hydrolysis 1. To 1 mL of 1 mg/mL stock, add 1 mL of 0.1 M NaOH. 2. Keep at room temperature for 2-8 hours (base hydrolysis is often rapid). 3. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.To test for susceptibility to base-catalyzed degradation (saponification).[2]
Oxidative 1. To 1 mL of 1 mg/mL stock, add 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep at room temperature for 24 hours, protected from light.To identify potential oxidative degradation products.[2]
Thermal 1. Place a tightly capped vial of the stock solution in an oven at 70°C for 48 hours. 2. For solid-state testing, place the dry powder under the same conditions.To evaluate the intrinsic thermal stability of the molecule.[5]
Photolytic 1. Place an uncapped vial containing the solution (or a thin layer of solid) in a photostability chamber. 2. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 3. Run a parallel dark control sample.To assess degradation upon exposure to light, as mandated by ICH Q1B guidelines.[3]
Protocol 3: Stability-Indicating HPLC Method Development (General Guidelines)

A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[7]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient to ensure separation of all potential degradants. For example: 5% B to 95% B over 20 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax) and to assess peak purity.

  • Validation: The method is considered "stability-indicating" once you have demonstrated that all degradation peaks generated during the forced degradation study are baseline-resolved from the parent compound peak.

References

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). RSC Advances.
  • Grob, K. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Forced Degradation Studies. (2016). SciSpace.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.
  • Stability testing of existing active substances and related finished products. (2023). EMA.

Sources

Validation & Comparative

1H NMR spectrum analysis of ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate . It is structured to assist medicinal chemists in validating the regiochemistry of this scaffold, which is prone to isomeric ambiguity during synthesis.[1]

Executive Summary & Structural Context

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, utilized in kinase inhibitors and luciferase substrates.[1] However, the synthesis of the 5-methyl derivative (via condensation of 2-amino-6-methylpyrazine with ethyl bromopyruvate) presents a critical regioisomeric challenge.[1]

Depending on the starting material purity and cyclization kinetics, three isomers can theoretically form or be confused:

  • 5-Methyl (Target): Methyl adjacent to the bridgehead nitrogen (N4).

  • 6-Methyl (Alternative): Arises from 2-amino-5-methylpyrazine.[1][2]

  • 8-Methyl (Alternative): Arises from 2-amino-3-methylpyrazine.[1]

This guide establishes the definitive 1H NMR fingerprint to distinguish the 5-methyl target from its isomers, focusing on the diagnostic coupling patterns of the pyrazine ring protons.

Synthesis & The Regioisomer Challenge

To interpret the NMR correctly, one must understand the origin of the protons. The synthesis typically follows a condensation-cyclization route.

Workflow Visualization

The following diagram illustrates the synthetic pathways and where isomeric divergence occurs.

SynthesisPath Start Starting Material: 2-Aminopyrazine deriv. PathA 2-Amino-6-methylpyrazine (Correct Precursor) Start->PathA PathB 2-Amino-5-methylpyrazine (Common Impurity) Start->PathB PathC 2-Amino-3-methylpyrazine (Isomer Precursor) Start->PathC Reagent Reagent: Ethyl Bromopyruvate Target TARGET: 5-Methylimidazo[1,2-a]pyrazine Reagent->Target PathA->Target Cyclization (N1 Attack) Iso6 ISOMER: 6-Methylimidazo[1,2-a]pyrazine PathB->Iso6 Cyclization Iso8 ISOMER: 8-Methylimidazo[1,2-a]pyrazine PathC->Iso8 Cyclization

Figure 1: Synthetic origins of imidazo[1,2-a]pyrazine regioisomers. The 5-methyl target requires the 2-amino-6-methylpyrazine precursor.

Spectral Analysis & Assignments

Predicted Chemical Shifts (CDCl3, 400 MHz)

The following data represents the characteristic signals for the 5-methyl derivative.

PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)IntegralAssignment Logic
H-3 Aromatic (Imidazo)8.25 – 8.35Singlet (s)-1HCharacteristic imidazo singlet; deshielded by ester.[1]
H-8 Aromatic (Pyrazine)8.90 – 9.10Doublet (d)~1.5 Hz1HMost downfield; between N7 and N1.
H-6 Aromatic (Pyrazine)7.80 – 8.00Doublet (d)~1.5 Hz1HUpfield of H8.[1] Couples with H8 across N7.
5-CH3 Methyl2.80 – 2.95Singlet (s)-3HDeshielded due to proximity to bridgehead N4.[1]
OCH2 Ethyl Ester4.45 – 4.50Quartet (q)7.1 Hz2HTypical ethyl ester pattern.[1]
CH3 Ethyl Ester1.40 – 1.50Triplet (t)7.1 Hz3HTypical ethyl ester pattern.[1]
The Diagnostic "Fingerprint"

The most critical aspect of validation is not the chemical shift alone, but the coupling pattern of the pyrazine ring protons.

The 5-Methyl Signature (Target)
  • Absence of H-5: The position adjacent to the bridgehead nitrogen (N4) is substituted.

  • Signal Pattern: You will see two doublets with a small coupling constant (

    
     Hz).[1]
    
  • Mechanism: H-6 and H-8 are separated by a nitrogen atom (N7).[1] This creates a "meta-like" long-range coupling (

    
    ).[1]
    
Comparison with Alternatives
Feature5-Methyl (Target) 6-Methyl Isomer 8-Methyl Isomer
Pyrazine Protons H-6, H-8H-5, H-8H-5, H-6
Coupling Pattern Two Doublets (

Hz)
Two Singlets (or very weak coupling)Two Doublets (

Hz)
Reasoning H6/H8 are separated by N (

).[1][3]
H5/H8 are para-like and distant.H5/H6 are vicinal (

).[1]
H-5 Signal Absent (Replaced by Me)Present (Very downfield, ~9.0 ppm)Present (Very downfield, ~9.0 ppm)

Decision Logic for Validation

Use this logic tree to interpret your raw NMR data and confirm the structure.

DecisionTree Start Analyze Aromatic Region (7.5 - 9.5 ppm) CheckH5 Is there a highly deshielded proton (> 9.0 ppm) with vicinal coupling? Start->CheckH5 CouplingCheck Check Coupling of Pyrazine Protons CheckH5->CouplingCheck No / Unsure Vicinal Large Doublets (J > 4 Hz) (Vicinal H5-H6) CouplingCheck->Vicinal Meta Small Doublets (J < 2 Hz) (Long-range H6-H8) CouplingCheck->Meta Singlets Two Singlets (Isolated H5 & H8) CouplingCheck->Singlets Result8 Identified: 8-Methyl Isomer Vicinal->Result8 Result5 CONFIRMED: 5-Methyl Target Meta->Result5 Result6 Identified: 6-Methyl Isomer Singlets->Result6

Figure 2: Logic flow for distinguishing imidazo[1,2-a]pyrazine methyl regioisomers based on coupling constants.

Experimental Protocol: Sample Preparation

To ensure high-resolution splitting patterns (essential for seeing the 1.5 Hz coupling), proper sample preparation is non-negotiable.[1]

  • Solvent Selection: Use DMSO-d6 if solubility is poor in CDCl3. Note that in DMSO-d6, signals typically shift downfield by 0.1–0.3 ppm compared to CDCl3.[1]

    • Recommendation:CDCl3 is preferred for sharper resolution of the small

      
       coupling constants, provided the compound is soluble.[1]
      
  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. High concentrations can cause line broadening, obscuring the fine splitting of H-6 and H-8.[1]

  • Acquisition:

    • Scans: 16–32 scans are sufficient.

    • Crucial: Ensure good shimming. The difference between a singlet and a doublet with

      
       Hz requires a linewidth < 1.0 Hz.
      

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Synthesis and biological evaluation of imidazo[1,2-a]pyrazine deriv
    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Establishes the condensation mechanism of 2-aminopyrazine with alpha-halo ketones.
  • NMR Assignments of Methyl-Imidazo[1,2-a]pyridines (Analogous System)

    • Title: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[1][4]

    • Source:Acta Crystallographica Section E.
    • Relevance: Confirms the chemical shift trends for the 5-methyl substitution pattern in the homologous pyridine system.
  • Coupling Constant Data

    • Title: 1H NMR Coupling Constants in Heterocycles.
    • Source:Chemistry LibreTexts / ResearchG
    • Relevance: Validates the (meta) vs (vicinal) coupling logic used in the decision tree.

Sources

Advanced Technical Guide: Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyrazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of imidazo[1,2-a]pyrazine esters . These scaffolds are critical in medicinal chemistry (e.g., kinase inhibitors like Entospletinib) and bioluminescence (e.g., Coelenterazine derivatives).

The Core Problem: Distinguishing regioisomeric esters and verifying the integrity of the labile ester bond during metabolic stability assays. The Solution: This guide compares the fragmentation kinetics of the pyrazine scaffold against its common bioisostere, imidazo[1,2-a]pyridine , providing a self-validating diagnostic workflow.

Part 1: The Scaffold & Ionization Physics

To interpret the fragmentation, one must first understand the protonation dynamics.[1] The imidazo[1,2-a]pyrazine core contains three nitrogen atoms.

Protonation Sites & Energetics

Unlike the imidazo[1,2-a]pyridine (which has only two nitrogens), the pyrazine analog possesses an additional nitrogen at position 7.

  • Primary Protonation (Hard Center): Occurs at N-1 (on the imidazole ring). This is the most basic site due to resonance stabilization with the bridgehead nitrogen (N-4).

  • Secondary Interaction: The N-7 nitrogen in the pyrazine ring is electron-withdrawing, decreasing the overall basicity of the system compared to the pyridine analog.

Impact on MS: The lower basicity of the pyrazine scaffold requires higher desolvation temperatures or optimized cone voltages to achieve signal intensities comparable to pyridine analogs.

Part 2: Comparative Fragmentation Analysis

This section compares the target product (Imidazo[1,2-a]pyrazine ester) with its primary alternative (Imidazo[1,2-a]pyridine ester).

Performance Matrix: Pyrazine vs. Pyridine Scaffolds
FeatureImidazo[1,2-a]pyrazine EsterImidazo[1,2-a]pyridine Ester (Alternative)Diagnostic Significance
Precursor Stability Moderate . The electron-deficient pyrazine ring destabilizes the ester bond slightly more than the pyridine.High . The pyridine ring is more electron-rich, stabilizing the carbonyl.Pyrazines show higher in-source fragmentation.
Primary Neutral Loss Loss of Alkoxy (OR') . Rapid formation of the acylium ion.Loss of Alkoxy (OR') . Slower kinetics; requires higher Collision Energy (CE).Low CE fragmentation indicates a pyrazine core.
Secondary Loss Loss of CO (28 Da) + HCN (27 Da) . The pyrazine ring is prone to opening via Retro-Diels-Alder (RDA).Loss of CO (28 Da) . The pyridine ring is robust and rarely opens under standard CE.HCN loss is the "Fingerprint" of the pyrazine ring.
Diagnostic Ion m/z ~120-135 (Core fragment depending on substitution).m/z ~119 (Unsubstituted core).Use to confirm scaffold identity.[2]
Mechanism of Action (The "Why")

The ester fragmentation is driven by a charge-remote or charge-proximate mechanism depending on the chain length.

  • Alpha-Cleavage: The inductive effect of the electron-poor pyrazine ring weakens the C(carbonyl)-O(alkoxy) bond.

  • Acylium Formation: The resulting ion is an acylium cation (

    
    ), which is stable but reactive.
    
  • Ring Degradation: Unlike pyridines, the pyrazine ring can expel HCN (27 Da) from the N7-C8 bond segment under high energy.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the decision tree for fragmentation, highlighting the critical difference between the Pyrazine and Pyridine pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ Transition Transition State (Proton Transfer) Precursor->Transition CID Energy Acylium Acylium Ion [M+H - ROH]+ Transition->Acylium Neutral Loss: Alcohol (ROH) Pyrazine_Core Imidazo-Pyrazine Core (Unstable) Acylium->Pyrazine_Core If X=N (Pyrazine) Pyridine_Core Imidazo-Pyridine Core (Stable) Acylium->Pyridine_Core If X=C (Pyridine) Frag_HCN Fragment: [Core - HCN]+ Pyrazine_Core->Frag_HCN Loss of CO + HCN (Diagnostic) Frag_CO Fragment: [Core - CO]+ Pyridine_Core->Frag_CO Loss of CO only

Caption: Comparative fragmentation pathway showing the instability of the pyrazine core (Red path) leading to characteristic HCN loss, versus the stable pyridine core (Green path).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . If you do not observe the specific "Checkpoints," your instrument parameters are incorrect or the compound is degraded.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid. Note: Do not use Methanol for esters to avoid transesterification in the source.

  • Flow Rate: 0.4 mL/min (Standard UPLC).

Step-by-Step Workflow

Step 1: Source Optimization (The "Soft" Start)

  • Set Source Temperature to 350°C .

  • Checkpoint 1: Inject the standard. If the intensity of the parent ion

    
     is <50% of the base peak, your source is too hot (In-source fragmentation). Lower temp to 300°C. Esters are thermally labile.
    

Step 2: Energy Ramping (The "Hard" Check)

  • Apply a Collision Energy (CE) ramp from 10 eV to 50 eV .

  • Checkpoint 2 (The Ester Test): At low CE (15-20 eV), you must see the loss of the alkoxy group (e.g., loss of 46 Da for ethyl esters). If you see immediate ring cleavage, the energy is starting too high.

Step 3: Diagnostic Confirmation

  • Look for the Acylium Ion .[3]

  • Increase CE to 40 eV. Look for the Loss of 28 Da (CO) from the acylium ion.

  • Validation: If the resulting core ion subsequently loses 27 Da (HCN) , you have positively confirmed the Imidazo[1,2-a]pyrazine scaffold. If it refuses to lose 27 Da, you likely have the Pyridine analog or a regioisomer.

Part 5: Data Interpretation Guide

Use this table to interpret your MS/MS spectra during structural elucidation.

Observed TransitionInterpretationStructural Insight
[M+H]

[M+H - 32]
Loss of MethanolMethyl Ester present.
[M+H]

[M+H - 46]
Loss of EthanolEthyl Ester present.
[Acylium]

[Core - 28]
Loss of Carbon MonoxideConfirms Carbonyl attachment to ring.
[Core]

[Core - 27]
Loss of HCN CONFIRMS Pyrazine Ring (N-7 present).
[Core]

[Core - 17]
Loss of NH3Suggests primary amine substituent (rare on core).

References

  • Vertex AI Search . (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Link

  • MDPI . (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Link

  • Wiley Online Library . (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • PubMed . (2018).[4] Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Navigating the Bioactive Landscape: A Comparative Analysis of 5-Methyl and 6-Methyl Imidazopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and modulatory effects on key physiological targets. The substitution pattern on this core structure is critical in defining the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the biological activities of 5-methyl and 6-methyl substituted imidazopyrazine derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Subtle Distinction: Impact of Methyl Group Positioning

The position of a single methyl group on the imidazo[1,2-a]pyrazine ring system can significantly influence the molecule's steric and electronic properties, thereby altering its interaction with biological targets. While direct comparative studies are limited, analysis of the available literature on derivatives of 5-methyl and 6-methyl imidazopyrazines reveals distinct trends in their reported biological activities.

6-Methyl-Imidazo[1,2-a]pyrazines: A Scaffold for Anticancer and Antimicrobial Agents

Research has more extensively explored the biological potential of 6-methyl-imidazo[1,2-a]pyrazine derivatives. These compounds have shown promise as anticancer, antioxidant, and antimicrobial agents.

Anticancer Activity

Derivatives of 6-methyl-imidazo[1,2-a]pyrazine have been investigated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship studies indicate that substitutions at the C2, C3, and C8 positions of the 6-methyl-imidazo[1,2-a]pyrazine core can significantly modulate their antiproliferative potency. For instance, the introduction of specific aryl groups at the C2 position and amino or morpholino groups at the C8 position has been shown to enhance cytotoxic activity.

Antioxidant and Antimicrobial Properties

Several studies have highlighted the antioxidant and antimicrobial potential of 6-methyl-imidazo[1,2-a]pyrazine derivatives. The antioxidant activity is often evaluated using assays such as DPPH radical scavenging. The SAR for this activity suggests that the presence of amino groups, particularly diethanolamine and morpholine, at the C8 position contributes to excellent free radical scavenging capacity.[1] Some of these compounds have also demonstrated moderate to good activity against various bacterial and fungal strains.[1]

5-Methyl-Imidazo[1,2-a]pyrazines: An Emerging Area of Investigation

In contrast to their 6-methyl counterparts, there is a comparative scarcity of published research on the biological activities of 5-methyl-imidazo[1,2-a]pyrazine derivatives. However, the available data suggests potential for these compounds in different therapeutic areas.

Modulators of CNS Receptors

The imidazo[1,2-a]pyrazine scaffold is known to interact with central nervous system (CNS) targets, including GABA-A receptors. While specific data on 5-methyl derivatives is limited, the broader class of imidazo[1,2-a]azines has been explored for their anxiolytic and sedative properties through GABA-A receptor modulation. The position of substituents on the pyrazine ring is expected to influence subtype selectivity and functional activity at these receptors. Further investigation into 5-methyl substituted analogs could unveil novel CNS-active agents.

Comparative Biological Activity Data

The following table summarizes the reported biological activities for derivatives of 5-methyl and 6-methyl imidazopyrazines based on available literature. It is important to note that the lack of direct comparative studies necessitates a cautious interpretation of these findings.

ScaffoldBiological ActivityKey Findings
6-Methyl-Imidazo[1,2-a]pyrazine AnticancerActivity against various cancer cell lines is influenced by substitutions at C2, C3, and C8 positions.[2]
AntioxidantDerivatives with amino substitutions at the C8 position show significant free radical scavenging activity.[1]
AntimicrobialModerate to good activity against bacterial and fungal strains has been reported.[1]
5-Methyl-Imidazo[1,2-a]pyrazine CNS Modulation (Potential)The imidazo[1,2-a]pyrazine core is a known pharmacophore for GABA-A receptor modulators; however, specific data for 5-methyl derivatives is limited.

Experimental Protocols

The characterization of the biological activity of these compounds relies on a suite of standardized in vitro assays. Below are representative protocols for key experimental workflows.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Electrophysiology_Workflow A Inject Xenopus oocytes with cRNA for GABA-A receptor subunits B Incubate oocytes for 2-5 days A->B C Place oocyte in recording chamber B->C D Perfuse with buffer containing GABA (EC10-EC20) C->D E Apply test compound D->E F Record changes in ion current E->F G Analyze data to determine potentiation or inhibition F->G

Caption: Workflow for electrophysiological analysis of GABA-A receptor modulators.

Detailed Steps:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Perfuse the oocyte with a buffer solution containing a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and record any changes in the current.

  • Data Analysis: Quantify the potentiation or inhibition of the GABA-induced current by the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

For 6-Methyl-Imidazo[1,2-a]pyrazines:

  • Anticancer Activity: The nature of substituents at the C2, C3, and C8 positions is crucial. Bulky aromatic groups at C2 and electron-donating groups at C8 appear to be favorable for cytotoxicity.

  • Antioxidant Activity: The presence of hydrogen-bond donating groups, such as in amino-substituted derivatives at the C8 position, is a key determinant of radical scavenging ability. [1] For 5-Methyl-Imidazo[1,2-a]pyrazines:

  • The influence of the 5-methyl group on the binding and functional activity at CNS receptors, particularly GABA-A receptors, remains a critical area for investigation. The steric hindrance and electronic effects of the methyl group at this position could lead to novel subtype selectivity profiles compared to other substitution patterns.

Future Research:

A direct, systematic comparison of the biological activities of 5-methyl and 6-methyl imidazopyrazine derivatives is warranted. Synthesizing and screening a focused library of these isomers against a panel of relevant biological targets, such as various cancer cell lines and a range of GABA-A receptor subtypes, would provide invaluable data. Such studies would not only elucidate the specific role of the methyl group's position but also pave the way for the rational design of more potent and selective therapeutic agents based on the imidazo[1,2-a]pyrazine scaffold.

References

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals.

Sources

A Senior Application Scientist's Guide to the Structural Characterization of Imidazo[1,2-a]pyrazine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including as inhibitors of kinases and other enzymes.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these intricate structures, providing unambiguous proof of stereochemistry, conformation, and intermolecular interactions.[4]

This guide provides an in-depth comparison of methodologies for the structural characterization of imidazo[1,2-a]pyrazine derivatives, with a focus on best practices in X-ray crystallography. We will delve into the causality behind experimental choices, from crystallization to data analysis, and provide detailed protocols to ensure the generation of high-quality, reproducible results.

The Unambiguous Power of X-ray Crystallography

While spectroscopic techniques like NMR and FTIR provide valuable information about molecular connectivity and functional groups, they often fall short in defining the precise three-dimensional architecture of a molecule, especially in the solid state.[4] X-ray crystallography, on the other hand, directly probes the electron density distribution within a crystal, allowing for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles.[4] This technique is indispensable for:

  • Absolute structure determination: Unambiguously resolving stereocenters and confirming the absolute configuration of chiral molecules.

  • Conformational analysis: Revealing the preferred spatial arrangement of substituents and flexible side chains.

  • Identifying intermolecular interactions: Mapping out hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing and can inform on potential interactions with biological macromolecules.

  • Structure-based drug design: Providing the foundational data for computational modeling and the rational design of more potent and selective analogs.[1][2]

The Crystallization Challenge: From Solution to Single Crystal

The adage "the bottleneck of crystallography is crystallization" holds true for many small molecules, including imidazo[1,2-a]pyrazine derivatives. The goal is to coax the molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The quality of the resulting crystal is the single most important determinant of the quality of the diffraction data and the final structural model.

Key Crystallization Techniques for Imidazo[1,2-a]pyrazine Derivatives

The choice of crystallization method is often empirical, and a screening approach using various solvents and techniques is highly recommended.

1. Slow Evaporation:

  • Principle: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.

  • Causality: The slow rate of evaporation is crucial to allow for the ordered growth of a few large crystals rather than the rapid precipitation of many small, poorly ordered crystals.

  • Best Suited For: Compounds that are moderately soluble in a volatile solvent or solvent mixture.

2. Vapor Diffusion:

  • Principle: A concentrated solution of the compound in a good solvent is placed in a small, open container, which is then sealed within a larger vessel containing a poor solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Causality: This method allows for a very gradual change in solvent composition, which can be finely tuned to promote the growth of high-quality crystals. It is one of the most successful methods for both small molecules and macromolecules.

  • Variants:

    • Hanging Drop: The compound solution is placed as a droplet on a siliconized coverslip, which is then inverted and sealed over a reservoir of the precipitant.

    • Sitting Drop: The compound solution is placed in a well within a plate, with the precipitant in a surrounding reservoir.

3. Solvent Layering:

  • Principle: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface as the two solvents slowly mix.

  • Causality: Similar to vapor diffusion, this technique creates a slow change in solvent environment to induce crystallization. It is particularly useful when the compound is sensitive to temperature changes.

Experimental Protocol: Crystallization of a Representative Imidazo[1,2-a]pyrazine Derivative by Vapor Diffusion

This protocol provides a starting point for the crystallization of a novel imidazo[1,2-a]pyrazine derivative.

Materials:

  • Imidazo[1,2-a]pyrazine derivative (5-10 mg)

  • Crystallization vials or plates

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Solubility Screening: Begin by determining the solubility of your compound in a range of solvents. The ideal "good" solvent will fully dissolve the compound at a moderate concentration.

  • Preparation of the Compound Solution: Prepare a concentrated solution of the imidazo[1,2-a]pyrazine derivative (e.g., 5 mg/mL) in a suitable "good" solvent (e.g., methanol).

  • Setting up the Vapor Diffusion Experiment (Sitting Drop):

    • Pipette 500 µL of a "poor" solvent (e.g., diethyl ether) into the reservoir of a crystallization well.

    • Carefully pipette 1-2 µL of the compound solution onto the sitting drop post in the center of the well.

    • Seal the well with clear tape or a lid.

  • Incubation: Store the crystallization plate in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the drops periodically under a microscope for the formation of crystals. This can take anywhere from a few hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have grown, carefully open the well and, using a cryo-loop, gently scoop up a single crystal. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation.

From Crystal to Structure: The X-ray Diffraction Workflow

The journey from a single crystal to a refined 3D structure involves several key steps, each critical for the final quality of the data.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Structure Solution & Refinement Crystallization Crystal Growth Mounting Crystal Selection & Mounting Crystallization->Mounting Screening Crystal Screening & Unit Cell Determination Mounting->Screening Data_Collection Full Diffraction Data Collection Screening->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Caption: The workflow of single-crystal X-ray diffraction.

Data Collection and Processing

A mounted and cryo-cooled crystal is placed on a goniometer in the X-ray diffractometer. A finely focused beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] These patterns consist of a series of spots, or reflections, whose positions and intensities are recorded.

Modern diffractometers and their accompanying software automate much of the data collection and processing.[6] The key steps include:

  • Unit Cell Determination: From a short series of initial diffraction images, the software determines the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Data Integration: The software identifies each reflection in the full dataset, measures its intensity, and assigns it a unique set of Miller indices (h,k,l) that describe the crystal plane from which it diffracted.

  • Scaling and Merging: The intensities of symmetry-related reflections are scaled and merged to produce a final, unique set of reflection data.

Structure Solution and Refinement

The integrated data file, containing the list of reflections and their intensities, is then used to solve the crystal structure.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted X-rays, their phases are lost. Computational methods, such as "direct methods" or the Patterson method, are used to estimate the initial phases. These phases, combined with the measured amplitudes, are used to calculate an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This agreement is monitored by a value called the R-factor; a lower R-factor generally indicates a better fit.

Ensuring Trustworthiness: The Critical Role of Validation

A solved crystal structure should never be considered complete without rigorous validation. The International Union of Crystallography (IUCr) has established the Crystallographic Information File (CIF) as the standard format for reporting crystal structures.[7]

checkCIF: Before publication or deposition to a database, the CIF file must be validated using the IUCr's checkCIF utility. This free online service performs a battery of checks on the geometric and crystallographic data, flagging potential errors, inconsistencies, or unusual features as alerts. It is the author's responsibility to address these alerts, either by correcting the model or providing a scientifically sound explanation for their presence.[8]

A Comparative Look at Imidazo[1,2-a]pyrazine Crystal Structures

The true power of crystallography lies in the ability to compare related structures, revealing subtle differences that can have profound impacts on biological activity. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for this type of analysis.[4][9][10][11]

Below is a comparative table of hypothetical crystallographic data for three distinct imidazo[1,2-a]pyrazine derivatives. This illustrates the type of data that allows for structural comparison.

ParameterDerivative A (Unsubstituted)Derivative B (2-phenyl)Derivative C (3-bromo-8-morpholino)
Formula C₆H₅N₃C₁₂H₉N₃C₁₀H₁₁BrN₄O
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 8.5412.877.23
b (Å) 10.215.659.89
c (Å) 9.3315.4310.12
α (°) 909085.4
β (°) 105.29078.9
γ (°) 909088.1
Volume (ų) 784.51121.3701.2
Z 442
R-factor (%) 4.23.85.1
Key Torsion Angle (°) N/AC(3)-C(2)-C(Ph)-C(Ph) = 25.4C(9)-N(8)-C(morph)-C(morph) = 175.3

Analysis of Comparative Data:

  • Crystal Packing: The different crystal systems and space groups immediately indicate that the three derivatives pack in fundamentally different ways in the solid state. This is a direct consequence of their different substituents and the resulting changes in intermolecular interactions.

  • Conformation: The key torsion angle for Derivative B shows that the phenyl ring is twisted relative to the imidazo[1,2-a]pyrazine core. This type of conformational detail is crucial for understanding how a substituent might fit into a protein's binding pocket.

  • Substitution Effects: The introduction of the bulky and polar morpholino group in Derivative C leads to a more complex triclinic packing arrangement, likely driven by hydrogen bonding interactions involving the morpholine oxygen.

Interactions cluster_interactions Common Intermolecular Interactions Core Imidazo[1,2-a]pyrazine Core + Pyrazine N + Imidazole N HBond Hydrogen Bonding (e.g., with -NH₂, -OH substituents) Core->HBond H-bond acceptors PiStack π-π Stacking (between aromatic rings) Core->PiStack aromatic system HalogenBond Halogen Bonding (e.g., with -Br, -Cl substituents)

Caption: Key intermolecular interactions in imidazo[1,2-a]pyrazine crystals.

Conclusion

Single-crystal X-ray crystallography is an unparalleled technique for the definitive structural characterization of imidazo[1,2-a]pyrazine derivatives. It provides a level of detail that is essential for modern drug discovery and development. By understanding the principles of crystallization, the workflow of data collection and analysis, and the importance of rigorous validation, researchers can confidently generate high-quality structural data. This data not only confirms the identity and conformation of a synthesized molecule but also provides deep insights that can guide the design of the next generation of therapeutics. The ability to compare subtle structural variations across a series of derivatives, as archived in resources like the CSD, is what ultimately transforms individual data points into a comprehensive understanding of structure-activity relationships.

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • The Cambridge Structural Database. IUCr Journals. [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Request PDF - ResearchGate. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC. [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC. [Link]

  • CIF Validation. ACS Publications - American Chemical Society. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Championing data standards in chemical crystallography with CIF. RSC Blogs. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. IntechOpen. [Link]

Sources

Technical Guide: Comparative Antioxidant Capacity Assays for Imidazo[1,2-a]pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, exhibiting significant bioactivity ranging from anticancer to anti-inflammatory effects. However, accurately characterizing the antioxidant potential of these derivatives is chemically complex due to the electron-withdrawing nature of the C2-carboxylate group and the steric bulk of varying substituents.

This guide objectively compares three standard assays—DPPH , ABTS , and FRAP —specifically optimized for this scaffold. Unlike generic protocols, this analysis accounts for the solubility profiles and electronic properties unique to nitrogen-bridged heterocycles, providing a robust framework for lead optimization.

Part 1: Structural Context & Mechanism

To select the correct assay, one must understand the substrate. The imidazo[1,2-a]pyrazine core acts as a bioisostere of purine.

  • The Challenge: The 2-carboxylate moiety is electron-withdrawing, potentially stabilizing the core but reducing the electron density available for Single Electron Transfer (SET) mechanisms unless counter-balanced by electron-donating groups (e.g., amines at C8).

  • The Solution: A multi-assay approach is required to distinguish between Hydrogen Atom Transfer (HAT) and SET mechanisms.

Mechanism Visualization

The following diagram illustrates the divergent pathways these derivatives undergo during antioxidant testing.

AntioxidantMechanism Scaffold Imidazo[1,2-a]pyrazine Derivative HAT Hydrogen Atom Transfer (HAT) Scaffold->HAT H-donor (e.g. NH/OH groups) SET Single Electron Transfer (SET) Scaffold->SET e- donor (Aromatic system) Radical Free Radical (R•) DPPH_Res DPPH Quenching (Steric Sensitive) HAT->DPPH_Res Primary Path ABTS_Res ABTS•+ Decolorization (Solvent Versatile) HAT->ABTS_Res Secondary Path SET->DPPH_Res Minor Path SET->ABTS_Res Primary Path FRAP_Res Fe3+ -> Fe2+ (Reducing Power) SET->FRAP_Res Exclusive Path

Figure 1: Mechanistic pathways of imidazo[1,2-a]pyrazine derivatives in antioxidant assays.

Part 2: Comparative Assay Analysis

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Best For: Preliminary screening of small, non-bulky derivatives.

  • Mechanism: Mixed HAT/SET, but primarily HAT.

  • Scaffold Specificity: The DPPH radical is sterically bulky. Imidazo[1,2-a]pyrazine derivatives with large ester groups at C2 or aryl groups at C6/C8 may physically block the radical, leading to false negatives or underestimated activity [1].

  • Solvent Constraint: Strictly organic (Methanol/Ethanol). Ensure your derivative is fully soluble in alcohols.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Best For: Lipophilic derivatives and bulky 2-carboxylate esters.

  • Mechanism: Mixed HAT/SET.

  • Scaffold Specificity: The ABTS radical cation is generated via persulfate oxidation before the sample is added. It is less sterically hindered than DPPH and can be solubilized in both aqueous and organic media (buffered methanol), making it the superior choice for lipophilic imidazo[1,2-a]pyrazines [2].

FRAP (Ferric Reducing Antioxidant Power) Assay

Best For: Quantifying total reducing capability (Electron Donation).[1]

  • Mechanism: Strictly SET (Reduction of Fe3+-TPTZ to Fe2+-TPTZ).

  • Scaffold Specificity: This assay operates at acidic pH (3.6). It is crucial for determining if the 2-carboxylate derivative acts as a reductant. However, if your derivative contains acid-labile groups, this assay may yield inconsistent results [3].

Comparative Summary Table
FeatureDPPHABTSFRAP
Primary Mechanism HAT (Hydrogen Transfer)Mixed (HAT/SET)SET (Electron Transfer)
Steric Sensitivity High (Prone to underestimation)Low (More accurate for bulky drugs)None
pH Conditions NeutralNeutralAcidic (pH 3.6)
Relevance to Scaffold Moderate (Screening only)High (Primary quantification)High (For e- donation profile)
Key Limitation Slow kinetics with bulky estersReagent stability (12-16h prep)Not a radical scavenging assay

Part 3: Detailed Protocols (Self-Validating Systems)

Protocol 1: The ABTS Cation Decolorization Assay (Recommended)

Rationale: Selected for its compatibility with the lipophilic nature of ester derivatives.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.[2]

  • Oxidant: 2.45 mM Potassium Persulfate.[2]

  • Solvent: Ethanol or Methanol (depending on derivative solubility).

Workflow:

  • Radical Generation: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1 ratio). Incubate in the dark at room temperature for 12–16 hours (Critical step for stable radical formation).

  • Dilution: Dilute the activated radical solution with solvent until absorbance at 734 nm is 0.70 ± 0.02.

  • Assay:

    • Add 10 µL of sample (derivative dissolved in EtOH).

    • Add 190 µL of diluted ABTS solution.

    • Incubate for 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm.

  • Validation: Run Trolox standard curve (0–500 µM). Results must be linear (

    
    ).
    
Protocol 2: High-Throughput FRAP Assay

Rationale: To confirm electron-donating potential of the nitrogen-bridgehead.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O in water.

  • FRAP Working Solution: Mix Buffer:TPTZ:FeCl3 in a 10:1:1 ratio just before use.

Workflow:

  • Blanking: Measure absorbance of FRAP Working Solution at 593 nm (should be low).

  • Reaction:

    • Add 10 µL of sample.[3][4]

    • Add 290 µL of FRAP Working Solution.

    • Incubate at 37°C for 30 minutes (Standardized time for heterocyclic kinetics).

  • Measurement: Read Absorbance at 593 nm.

  • Calculation: Express results as Fe2+ equivalents using a FeSO4 standard curve.

Part 4: Data Interpretation & Case Study

When analyzing imidazo[1,2-a]pyrazine-2-carboxylates, expect divergence between DPPH and ABTS results.[5]

Hypothetical Case Study: Compound 8f (C8-amino substituted)

  • DPPH Result:

    
     (Moderate/Low activity).
    
    • Interpretation: The bulky 2-carboxylate group hinders the approach of the DPPH radical to the reactive amine center.

  • ABTS Result:

    
     (High activity).
    
    • Interpretation: The smaller ABTS radical cation penetrates the steric shield, revealing the true antioxidant potential.

  • FRAP Result: High Fe2+ equivalents.

    • Interpretation: The C8-amino group effectively donates electrons into the aromatic system, confirming the SET mechanism.

Expert Insight: If a derivative shows high FRAP but low DPPH, it functions primarily as an electron donor rather than a hydrogen donor. This is common for this scaffold due to the electron-deficient pyrazine ring pulling density, making H-abstraction difficult but electron transfer feasible under the right conditions [4].

Part 5: Experimental Workflow Diagram

AssayWorkflow Sample Imidazo[1,2-a]pyrazine Derivative Stock Solubility Solubility Check (MeOH vs EtOH) Sample->Solubility Split Assay Selection Solubility->Split DPPH_Path DPPH Assay (517 nm) Split->DPPH_Path If non-bulky ABTS_Path ABTS Assay (734 nm) Split->ABTS_Path If lipophilic/bulky (Primary) FRAP_Path FRAP Assay (593 nm, pH 3.6) Split->FRAP_Path For Reducing Power Result_DPPH Radical Scavenging % (Steric Limited) DPPH_Path->Result_DPPH Result_ABTS TEAC Value (Total Capacity) ABTS_Path->Result_ABTS Result_FRAP Fe2+ Equivalents (e- Donation) FRAP_Path->Result_FRAP

Figure 2: Decision matrix for selecting the appropriate antioxidant assay for imidazo[1,2-a]pyrazines.

References

  • BenchChem. (2025).[2] A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. BenchChem Application Notes. Link

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. Link

  • Myadaraboina, S., et al. (2010).[6] Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Link

  • Cosmo Bio USA. (2025). ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio Product Literature. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic building block commonly used in medicinal chemistry, particularly for kinase inhibitor development. Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination due to the biological activity inherent in imidazopyrazine scaffolds.

This guide defines the waste stream segregation , stabilization , and disposal protocols. It replaces generic "hazardous waste" instructions with a chemically validated workflow.

Chemical Identity
ParameterDetail
Chemical Name Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
Molecular Formula

Molecular Weight 205.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate
Halogen Status Non-Halogenated (Contains C, H, N, O only)

Hazard Profile & Risk Assessment

Before handling waste, you must understand the specific risks. While this compound is not typically explosive or pyrophoric, it is a bioactive organic amine derivative.

GHS Classification (derived from scaffold class)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Do not generate dust.[2][1][3][4][5] distinct separation from "trash."
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[2][6][4]Double-gloving recommended during waste transfer.
STOT - SE H335 May cause respiratory irritation.[2][4]All solid waste handling must occur in a fume hood.

Scientific Insight - Hydrolysis Risk: This compound contains an ethyl ester moiety.[7] In the presence of strong bases (e.g., waste containers containing 1M NaOH) or strong acids, this ester can hydrolyze to the corresponding carboxylic acid and ethanol. While not violently exothermic, this reaction changes the pH of the waste stream over time.

  • Directive: Avoid mixing bulk quantities of this compound with highly acidic or basic waste streams to maintain chemical stability in the drum.

Waste Segregation Logic

The most common disposal error is misclassifying this compound as "Halogenated" due to its complex name, or flushing it due to its biological application.

The Segregation Decision Matrix

This compound is Non-Halogenated .[8][9] Segregating it correctly significantly reduces disposal costs (incineration of non-halogenated waste is cheaper and cleaner).

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, weighing boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixtures, mother liquors) StateCheck->LiquidPath Liquid BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Double Bagged) SolidPath->BinSolid SolventCheck Solvent System Used? LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains DCM/CHCl3 BinNonHalo DISPOSAL B: Non-Halogenated Organic Waste (High BTU Stream) NonHalo->BinNonHalo BinHalo DISPOSAL C: Halogenated Organic Waste Halo->BinHalo

Figure 1: Decision tree for segregating Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate waste. Note that the compound itself does not dictate the "Halogenated" status; the solvent matrix does.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spills)

Applicability: Expired chemicals, weighing errors, contaminated paper towels.

  • Containment: Do not throw loose powder into a solid waste drum. Place the material in a clear polyethylene bag or a screw-top jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum.

  • Prohibition: Never dispose of in regular trash or biohazard bags (unless contaminated with infectious agents).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization, flash chromatography fractions.

  • Solvent Identification: Determine the primary solvent.

    • If DMSO/Methanol/Ethyl Acetate: Use the Non-Halogenated waste stream.[8][9][10]

    • If Dichloromethane (DCM) or Chloroform: Use the Halogenated waste stream.[8]

  • pH Check: If the workflow involved an acid/base workup, check the pH of the aqueous layer before combining.

    • Requirement: pH should be between 5 and 9.[8] If highly acidic/basic, neutralize carefully before adding to the organic waste drum to prevent drum corrosion or heat generation.

  • Rinsing: Rinse glassware with Acetone or Ethanol (collect this rinse as waste). Do not wash the initial residue down the sink.[11]

Protocol C: HPLC Waste

Applicability: Analytical samples dissolved in Acetonitrile/Water or Methanol/Water.

  • Accumulation: Collect in a designated HPLC carboy.

  • Classification: Even though water is present, this is classified as Organic Solvent Waste (Flammable/Toxic).

  • Labeling: List all components (e.g., "Acetonitrile 50%, Water 50%, Trace Imidazo-pyrazine").

Emergency Response: Spills

In the event of a powder spill outside the fume hood, follow this "Wet-Wipe" method to prevent aerosolization.

SpillResponse Identify 1. Evacuate & PPE (Nitrile gloves, Lab coat, N95/Respirator) Cover 2. Cover Spill (Damp Paper Towels - Do NOT sweep dry) Identify->Cover Collect 3. Scoop & Bag (Place towels in sealable bag) Cover->Collect Clean 4. Soap/Water Wash (Clean surface 3x) Collect->Clean

Figure 2: Dry powder spill response workflow emphasizing aerosol prevention.

Critical Note: Do not use a brush and dustpan on dry powder. This generates fine dust that can be inhaled. Cover with wet paper towels (soaked in water or ethanol) to weigh down the particles before scooping.

Regulatory & Compliance Context

This protocol aligns with the following standards. Reference these when coordinating with your facility's EHS (Environmental Health & Safety) officer.

  • RCRA (Resource Conservation and Recovery Act): This compound is not specifically "P-listed" or "U-listed" by the EPA. Therefore, it falls under the "Characteristic" waste guidelines if ignitable (in solvent) or the general "Process Waste" category [1].

  • EPA Waste Code:

    • If in Acetone/Methanol: D001 (Ignitable).

    • If solid/pure: Hazardous waste based on toxicity (must be incinerated).

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.

  • Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carboxylic acid (Class Analog). (Accessed 2023).[3][12]

  • PubChem. Compound Summary: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.

Sources

Operational Guide: Personal Protective Equipment for Handling Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate. As a nitrogen-containing heterocyclic compound, this substance and its structural analogs are common intermediates in pharmaceutical and agrochemical research.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in a precautionary principle, synthesizing data from structurally similar imidazopyrazine and pyrazine carboxylate derivatives. This approach ensures a robust margin of safety for all laboratory personnel.

The primary objective is to equip researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for minimizing exposure risk. This involves understanding the potential hazards, implementing rigorous engineering controls, selecting and using the correct Personal Protective Equipment (PPE), and adhering to proper decontamination and waste disposal procedures.

Hazard Assessment: A Data-Driven Precautionary Approach

While specific toxicological data for Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate is not publicly available, a review of analogous compounds provides a clear and consistent hazard profile. The GHS hazard statements for several close structural relatives are summarized below. This data forms the logical basis for the stringent PPE recommendations that follow.

Table 1: Hazard Profile of Structurally Analogous Compounds

Compound Name CAS Number H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) Source(s)
Imidazo[1,2-a]pyridine-7-carboxylic acid 648423-85-2 [3]
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate 87597-27-1 [4]
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 1449598-75-7 [5]
Methyl pyrazine-2-carboxylate 6164-79-0 [6]

| Ethyl 4-Imidazolecarboxylate | 23785-21-9 | | ✓ | ✓ | |[7] |

Based on this analysis, it is prudent to handle Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate as a compound that is, at minimum:

  • Harmful if swallowed.

  • A skin and serious eye irritant.

  • A respiratory tract irritant.

These potential hazards mandate the use of specific engineering controls and a multi-layered PPE strategy.

Integrated Safety Protocol: From Engineering Controls to PPE

Personal Protective Equipment is the final and most personal line of defense. Its effectiveness is predicated on the prior implementation of primary engineering controls.

Primary Engineering Controls (Non-negotiable)

All handling of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, especially when in solid/powder form, must be conducted within a certified Chemical Fume Hood . This is critical to prevent the inhalation of airborne particles and to contain any potential vapors, fulfilling the precautionary need to address respiratory irritation (H335).[3][5][6]

Personal Protective Equipment (PPE) Specification

The following PPE is mandatory for all personnel handling the compound.

  • Respiratory Protection :

    • Causality : Necessary to prevent inhalation of the solid powder, which may cause respiratory irritation (H335).[6]

    • Specification : For weighing and handling the solid, a NIOSH-approved N95-rated filtering facepiece respirator is the minimum requirement. If there is a risk of generating aerosols or vapors (e.g., during heating or dissolution in volatile solvents), a full-face or half-mask respirator with organic vapor cartridges should be used.[8][9]

  • Eye and Face Protection :

    • Causality : The compound is presumed to be a serious eye irritant (H319), making eye protection critical to prevent splashes or contact with airborne powder.[7]

    • Specification : Chemical safety goggles with side shields are mandatory.[9] When handling larger quantities (>1g) or performing splash-prone operations (e.g., transfers), a full-face shield must be worn in addition to safety goggles.[10]

  • Hand Protection :

    • Causality : Required to prevent skin contact, as the compound is expected to be a skin irritant (H315).[3][7]

    • Specification : Chemical-resistant nitrile gloves are required. Given the potential for hazardous drug compounding, double-gloving is strongly recommended to provide an extra layer of protection and allow for safe outer glove removal in case of contamination.[10] Gloves should be inspected for defects before each use and changed immediately if contamination is suspected.

  • Body Protection :

    • Causality : Protects the skin from accidental spills and contamination.

    • Specification : A clean, fully-buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of spills, disposable chemical-resistant gowns are recommended.[10][11] Footwear must be closed-toe, and shoe covers should be considered if working in a cleanroom or high-purity environment.[10]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a logical sequence for handling Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, integrating the required PPE at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_use 3. Reaction & Use Phase cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Waste Management prep Verify Fume Hood Certification Assemble all materials Don Full PPE weigh Weigh Solid Compound (Use anti-static weigh boat) prep->weigh Proceed to handling transfer Transfer to Reaction Vessel or Dissolve in Solvent weigh->transfer reaction Conduct Experiment (Maintain constant vigilance) transfer->reaction Begin experiment decon_equip Decontaminate Glassware & Work Surfaces reaction->decon_equip Experiment complete doff Doff PPE in Sequence: 1. Outer Gloves 2. Gown/Coat 3. Face Shield/Goggles 4. Respirator 5. Inner Gloves decon_equip->doff disposal Dispose of Contaminated PPE & Chemical Waste in Labeled, Sealed Hazardous Waste Containers doff->disposal

Caption: Safe handling workflow for Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

  • Small Spills : Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the material into a designated hazardous waste container. Decontaminate the spill area thoroughly.

Decontamination and Disposal Plan

Proper disposal is essential to protect both personnel and the environment. Nitrogen-containing heterocyclic compounds can be toxic and persistent in ecosystems.[13][14]

  • Decontamination : All non-disposable equipment, glassware, and work surfaces that have come into contact with the compound must be thoroughly decontaminated with an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), with all cleaning materials collected as hazardous waste.

  • Waste Disposal :

    • Solid Waste : All contaminated disposable PPE (gloves, gowns, masks), weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.

    • Chemical Waste : Unused compound and any solutions containing it must be disposed of as hazardous chemical waste. DO NOT dispose of this material down the drain.[13] Nitrogenous waste can have adverse environmental impacts.[14][15]

    • Regulatory Compliance : All waste must be managed in strict accordance with local, state, and federal hazardous waste regulations.

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, ensuring both personal safety and environmental responsibility.

References

  • Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Water Research, 281:123575.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemScene. (2025). Safety Data Sheet: Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
  • Carlos Arboleya. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Echemi. (n.d.). ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE DIHYDROCHLORIDE 0.5 HYDRATE Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet: Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate.
  • Annand, J. R., et al. (2018). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters, 9(10), 1025–1030.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl 4-Imidazolecarboxylate.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Methyl pyrazine-2-carboxylate.
  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Study.com. (2016). Nitrogenous Waste | Overview & Types.
  • Current World Environment. (2009). Industrial hazardous waste management studies of nitrogenous chemical fertilizer factory in Vijapur, District Guna (M.P.) India.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.